molecular formula C17H24FN3O5S B1682025 TS-021

TS-021

Cat. No.: B1682025
M. Wt: 401.5 g/mol
InChI Key: BMWITAUNXBHIPO-OZZZDHQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TS-021 is a dipeptidyl peptidase 4 (DPP-4) inhibitor potentially for the treatment of type 2 diabetes. this compound and/or metformin significantly improved glucose tolerance and glucagon-like peptide-1 (GLP-1) level, and this compound alone or in combination with metformin significantly increased the plasma insulin level after nutrient ingestion. In the chronic treatment study, this compound in combination with metformin significantly lowered the glycosylated hemoglobin level, plasma insulin level, and α-cell-to-β-cell area ratio in pancreatic islets. this compound exhibited a significant improvement in glucose tolerance by increasing the plasma insulin level during oral glucose tolerance tests.

Properties

Molecular Formula

C17H24FN3O5S

Molecular Weight

401.5 g/mol

IUPAC Name

benzenesulfonic acid;(2S,4S)-4-fluoro-1-[2-[(1-hydroxy-2-methylpropan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile

InChI

InChI=1S/C11H18FN3O2.C6H6O3S/c1-11(2,7-16)14-5-10(17)15-6-8(12)3-9(15)4-13;7-10(8,9)6-4-2-1-3-5-6/h8-9,14,16H,3,5-7H2,1-2H3;1-5H,(H,7,8,9)/t8-,9-;/m0./s1

InChI Key

BMWITAUNXBHIPO-OZZZDHQUSA-N

SMILES

CC(C)(CO)NCC(=O)N1CC(CC1C#N)F.C1=CC=C(C=C1)S(=O)(=O)O

Isomeric SMILES

CC(C)(CO)NCC(=O)N1C[C@H](C[C@H]1C#N)F.C1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CC(C)(CO)NCC(=O)N1CC(CC1C#N)F.C1=CC=C(C=C1)S(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TS-021;  TS 021;  TS021;  TS-021 Free

Origin of Product

United States

Foundational & Exploratory

The Discovery and Synthesis of TS-021: A Potent DPP-4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TS-021 is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor that was investigated as a potential therapeutic agent for the management of type 2 diabetes mellitus. Its chemical name is (2S,4S)-4-fluoro-1-((1-hydroxy-2-methylpropan-2-yl)glycyl)pyrrolidine-2-carbonitrile benzenesulfonate. Developed by Taisho Pharmaceutical Co., Ltd., this compound demonstrated significant potential in preclinical studies due to its robust inhibitory activity against DPP-4, a key enzyme in the regulation of glucose homeostasis. This document provides a comprehensive overview of the discovery, synthesis pathway, and biological activity of this compound, presenting detailed experimental protocols and quantitative data to support further research and development in this area.

Discovery and Rationale

The discovery of this compound was rooted in the therapeutic strategy of inhibiting dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By inhibiting DPP-4, the active levels of GLP-1 and GIP are increased, leading to enhanced insulin secretion, suppressed glucagon release, and improved glycemic control.

This compound was designed as a small molecule inhibitor that could selectively and reversibly bind to the active site of DPP-4. The development program aimed to create a compound with high potency, good oral bioavailability, and a favorable pharmacokinetic profile. Although the clinical development of this compound was discontinued, the compound remains a valuable tool for research into DPP-4 inhibition and the broader field of metabolic disease.

Synthesis Pathway

The synthesis of this compound involves a multi-step process starting from commercially available starting materials. The key steps include the stereoselective synthesis of the 4-fluoropyrrolidine-2-carbonitrile core and its subsequent coupling with the side chain, followed by deprotection.

Experimental Workflow for the Synthesis of this compound

G cluster_0 Synthesis of (2S,4S)-N-Boc-4-fluoro-2-cyanopyrrolidine cluster_1 Side Chain Synthesis and Coupling cluster_2 Final Deprotection and Salt Formation A 1. (2S,4R)-N-Boc-4-hydroxypyrrolidine B 2. (2S,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxamide A->B Amidation C 3. (2S,4S)-N-Boc-4-fluoropyrrolidine-2-carboxamide B->C Fluorination (DAST) D 4. (2S,4S)-N-Boc-4-fluoro-2-cyanopyrrolidine C->D Dehydration (TFAA) G 7. (2S,4S)-4-fluoro-2-cyanopyrrolidine E 5. N-Boc-2-amino-2-methyl-1-propanol H 8. N-Boc protected this compound E->H Coupling F 6. Chloroacetyl chloride F->H G->H I 9. N-Boc protected this compound J 10. This compound (free base) I->J Boc Deprotection (HCl) K 11. This compound (benzenesulfonate salt) J->K Salt Formation

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of (2S,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxamide To a solution of (2S,4R)-N-Boc-4-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM), N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) are added at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of aqueous ammonia (excess). The reaction is stirred at room temperature overnight. The resulting solid is filtered off, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to afford the desired amide.

Step 2: Synthesis of (2S,4S)-N-Boc-4-fluoropyrrolidine-2-carboxamide To a solution of (2S,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxamide (1.0 eq) in anhydrous DCM at -78 °C is added diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.

Step 3: Synthesis of (2S,4S)-N-Boc-4-fluoro-2-cyanopyrrolidine To a solution of (2S,4S)-N-Boc-4-fluoropyrrolidine-2-carboxamide (1.0 eq) and pyridine (3.0 eq) in anhydrous DCM at 0 °C is added trifluoroacetic anhydride (TFAA) (1.5 eq) dropwise. The reaction mixture is stirred at 0 °C for 2 hours. The reaction is quenched with water, and the organic layer is washed with 1N HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude nitrile, which is used in the next step without further purification.

Step 4: Synthesis of (2S,4S)-4-fluoro-2-cyanopyrrolidine The crude (2S,4S)-N-Boc-4-fluoro-2-cyanopyrrolidine is dissolved in a solution of HCl in dioxane (4 M) and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the hydrochloride salt of the desired product.

Step 5: Synthesis of N-Boc protected this compound To a solution of N-Boc-2-amino-2-methyl-1-propanol (1.0 eq) in DCM is added chloroacetyl chloride (1.1 eq) and triethylamine (1.2 eq) at 0 °C. The mixture is stirred at room temperature for 3 hours. The reaction mixture is then washed with water and brine, dried, and concentrated. The resulting chloroacetamide is then coupled with (2S,4S)-4-fluoro-2-cyanopyrrolidine (1.2 eq) in the presence of potassium carbonate (2.0 eq) in acetonitrile at 60 °C for 12 hours. The reaction mixture is filtered, concentrated, and purified by column chromatography.

Step 6: Synthesis of this compound (benzenesulfonate salt) The N-Boc protected this compound is dissolved in a solution of HCl in dioxane (4 M) and stirred at room temperature for 2 hours. The solvent is evaporated to give the free base of this compound as the hydrochloride salt. The free base is obtained by neutralization with a suitable base. The free base is then dissolved in ethanol, and a solution of benzenesulfonic acid (1.0 eq) in ethanol is added. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound as the benzenesulfonate salt.

Biological Activity and Data

This compound is a potent and selective inhibitor of DPP-4. Its biological activity has been characterized through in vitro enzyme inhibition assays and in vivo studies in animal models of diabetes.

Quantitative Biological Data
ParameterValueSpecies/ConditionsReference
DPP-4 Inhibition
IC505.34 nMHuman plasma[1]
Ki4.96 nMHuman plasma[1]
Selectivity
vs. DPP-8>600-fold[1]
vs. DPP-9>1200-fold[1]
Pharmacokinetics
Oral BioavailabilityFavorableRats, Dogs, Monkeys[1]
In vivo EfficacySignificant improvement in glucose tolerance at 0.02-0.5 mg/kgZucker fatty rats[2]
DPP-4 Signaling Pathway in Glucose Homeostasis

The inhibition of DPP-4 by this compound leads to an increase in the circulating levels of active GLP-1 and GIP. This, in turn, modulates several downstream signaling pathways that contribute to improved glucose control.

DPP4_Signaling Food Food Intake Gut Gut L-cells & K-cells Food->Gut stimulates GLP1_GIP_active Active GLP-1 & GIP Gut->GLP1_GIP_active releases DPP4 DPP-4 Enzyme GLP1_GIP_active->DPP4 substrate Pancreas Pancreatic β-cells GLP1_GIP_active->Pancreas stimulates Liver Liver GLP1_GIP_active->Liver acts on α-cells GLP1_GIP_inactive Inactive GLP-1 & GIP DPP4->GLP1_GIP_inactive inactivates TS021 This compound TS021->DPP4 inhibits Insulin Insulin Secretion ↑ Pancreas->Insulin Glucose_uptake Glucose Uptake by Tissues ↑ Insulin->Glucose_uptake Glucagon Glucagon Secretion ↓ Liver->Glucagon Hepatic_glucose Hepatic Glucose Production ↓ Glucagon->Hepatic_glucose Blood_glucose Blood Glucose Levels ↓ Glucose_uptake->Blood_glucose Hepatic_glucose->Blood_glucose

Caption: DPP-4 signaling pathway in glucose homeostasis.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay buffer: Tris-HCl buffer (pH 7.5) containing 0.1% BSA

  • This compound (or other test compounds) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute the compound solutions in the assay buffer to the final desired concentrations.

  • In a 96-well black microplate, add 50 µL of the diluted test compound solutions to the respective wells. For the control wells, add 50 µL of assay buffer with the same final concentration of DMSO.

  • Add 25 µL of the recombinant human DPP-4 enzyme solution (pre-diluted in assay buffer) to all wells.

  • Incubate the plate at 37 °C for 15 minutes.

  • Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate solution (pre-diluted in assay buffer) to all wells.

  • Immediately measure the fluorescence intensity at 360 nm excitation and 460 nm emission wavelengths in a kinetic mode for 30 minutes at 37 °C.

  • The rate of the reaction is determined from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO-treated) wells.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a well-characterized dipeptidyl peptidase-4 inhibitor with potent and selective activity. The synthetic pathway is established and provides a basis for the preparation of this and related compounds for research purposes. The detailed biological data and experimental protocols presented in this guide offer a valuable resource for scientists and researchers in the field of diabetes and metabolic diseases. While its clinical development has been halted, this compound remains an important pharmacological tool for investigating the role of DPP-4 in various physiological and pathological processes. Further studies utilizing this compound could provide deeper insights into the therapeutic potential of DPP-4 inhibition.

References

Exploratory Oncology Studies of ARTS-021 (AVZO-021): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the preclinical exploratory studies of ARTS-021, also known as AVZO-021, a potent and selective cyclin-dependent kinase 2 (CDK2) inhibitor. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive look at the compound's mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation.

Core Mechanism of Action

ARthis compound is a small molecule inhibitor that selectively targets CDK2, a key regulator of the cell cycle.[1][2] In many cancers, particularly those with amplification of the CCNE1 gene (which encodes Cyclin E1), there is a high dependency on CDK2 for cell cycle progression.[3] Cyclin E1 forms a complex with CDK2, which then phosphorylates various substrates, including the Retinoblastoma protein (Rb). Phosphorylation of Rb leads to its inactivation, allowing for the transcription of genes necessary for the transition from the G1 (Gap 1) to the S (Synthesis) phase of the cell cycle.

ARthis compound inhibits the enzymatic activity of the CDK2/Cyclin E1 complex.[3] This action prevents the phosphorylation of Rb, keeping it in its active, hypophosphorylated state.[3] Active Rb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for S-phase entry. This ultimately leads to a cell cycle arrest at the G1/S checkpoint and inhibits tumor cell proliferation.[3] Preclinical studies have shown that this mechanism is particularly effective in cancer cell lines with CCNE1 amplification.[3]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical evaluations of ARthis compound.

Table 1: In Vitro Enzymatic Activity of ARthis compound Against CDK Family Members [3]

Enzyme TargetIC50 (nM)
CDK2 1.4
CDK1942
CDK4477
CDK61,237
CDK72,834
CDK97,440

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Anti-Tumor Activity of ARthis compound in Xenograft Models [3]

Xenograft ModelGenetic ProfileTreatmentOutcome
OVCAR3 (Ovarian Cancer)CCNE1 amplifiedARthis compound (Twice daily)Tumor stasis
Gastric Cancer ModelCCNE1 amplifiedARthis compound (Twice daily)Tumor stasis
Wild Type XenograftCCNE1 wild typeARthis compound (Twice daily)Inactive

Experimental Protocols

Detailed methodologies for the key experiments cited are as follows:

In Vitro Enzymatic Assay
  • Objective: To determine the potency and selectivity of ARthis compound against various CDK family members.

  • Method: A Caliper-based mobility shift assay was utilized.

  • Procedure:

    • Recombinant CDK/cyclin complexes (CDK2/E1, CDK1/B1, CDK4/D1, CDK6/D3, CDK7/H/MAT1, and CDK9/T1) were incubated with a fluorescently labeled peptide substrate and 1mM ATP.

    • ARthis compound was added in a dose-responsive manner to determine the concentration required to inhibit 50% of the kinase activity (IC50).

    • The phosphorylation of the substrate was measured by detecting the change in its electrophoretic mobility.

  • Kinome Scan: To assess broader selectivity, ARthis compound at a concentration of 1µM was screened against a panel of 403 non-mutant kinases (Eurofins Discovery KinomeScan). The fraction of kinases with less than 10% of control activity was determined.[3]

Cell Growth Inhibition and Cell Cycle Analysis
  • Objective: To evaluate the effect of ARthis compound on the growth of cancer cell lines and to determine its impact on cell cycle progression.

  • Cell Lines: A panel of cancer cell lines, including those with CCNE1 amplification (e.g., OVCAR3) and CCNE1 wild-type lines, were used.

  • Cell Growth Assay:

    • Cells were seeded in multi-well plates and treated with varying concentrations of ARthis compound or a vehicle control (DMSO).

    • After a specified incubation period (e.g., 48 hours), cell viability was assessed using a standard method such as a luminescent assay that measures ATP content.

  • Cell Cycle Analysis:

    • Cells were treated with ARthis compound or DMSO for 48 hours.

    • For the final 2 hours of treatment, 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, was added to the culture medium to label cells undergoing DNA synthesis (S-phase).

    • Cells were then harvested, fixed, and stained for EdU incorporation and total DNA content (using a dye like FxCycle).

    • The distribution of cells in different phases of the cell cycle (G1, S, G2/M) was analyzed by flow cytometry.[3]

In Vivo Xenograft Studies
  • Objective: To assess the anti-tumor efficacy of ARthis compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude mice) were used.

  • Procedure:

    • Human cancer cells (CCNE1 amplified or wild-type) were subcutaneously injected into the flanks of the mice.

    • Once tumors reached a palpable size, the mice were randomized into treatment and control groups.

    • The treatment group received oral administration of ARthis compound twice daily. The control group received a vehicle control.

    • Tumor volume was measured regularly using calipers.

    • At the end of the study, tumors could be excised for further analysis, such as assessing the phosphorylation status of Rb (pRB) via immunohistochemistry.[3]

Visualizations

Signaling Pathway of ARthis compound

ARTS021_Pathway cluster_0 Cell Cycle Progression (G1 to S Phase) CDK2 CDK2 CDK2_CyclinE Active Complex CDK2->CDK2_CyclinE CyclinE Cyclin E1 (CCNE1 amplified cancers) CyclinE->CDK2_CyclinE Binds Rb Rb E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition CDK2_CyclinE->Rb Phosphorylates (pRb) ARTS021 ARthis compound ARTS021->CDK2_CyclinE Inhibits

Caption: Mechanism of action of ARthis compound in inhibiting the G1/S cell cycle transition.

Preclinical Evaluation Workflow for ARthis compound

ARTS021_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation enzymatic_assay Enzymatic Assays (CDK Panel) cell_growth_assay Cell Growth Assays (CCNE1 amp vs WT) enzymatic_assay->cell_growth_assay Potency & Selectivity Data cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) cell_growth_assay->cell_cycle_analysis Confirm Mechanism xenograft_model Xenograft Model Generation (CCNE1 amp vs WT) cell_cycle_analysis->xenograft_model Promising Candidate treatment ARthis compound Dosing xenograft_model->treatment tumor_measurement Tumor Growth Monitoring treatment->tumor_measurement pRB_analysis Pharmacodynamic Analysis (pRB levels) tumor_measurement->pRB_analysis end Clinical Trial Candidate pRB_analysis->end start Compound Synthesis start->enzymatic_assay

Caption: Workflow for the preclinical assessment of ARthis compound from in vitro to in vivo models.

References

TS-021: A Technical Whitepaper on a Potent Dipeptidyl Peptidase-4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TS-021, also known by its chemical name (2S, 4S)-4-fluoro-1-{[(2-hydroxy-1,1-dimethylethyl)amino]acetyl}-pyrrolidine-2-carbonitrile monobenzenesulfonate, is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor that was investigated as a potential oral therapeutic agent for the management of type 2 diabetes mellitus.[1] Developed by Taisho Pharmaceutical Co., Ltd., this compound demonstrated promising preclinical efficacy in enhancing incretin hormone levels and improving glucose tolerance. This document provides an in-depth technical overview of this compound, consolidating available quantitative data, detailing experimental methodologies, and visualizing key biological pathways and experimental workflows. Despite its promising preclinical profile, the development of this compound was discontinued.

Introduction

The incretin hormone glucagon-like peptide-1 (GLP-1) plays a crucial role in glucose homeostasis by stimulating glucose-dependent insulin secretion, suppressing glucagon release, and delaying gastric emptying. However, the therapeutic utility of native GLP-1 is limited by its rapid inactivation by the enzyme dipeptidyl peptidase-4 (DPP-4). Inhibition of DPP-4 is a validated therapeutic strategy to prolong the action of endogenous GLP-1, thereby improving glycemic control in patients with type 2 diabetes. This compound emerged as a competitive, reversible, and selective inhibitor of DPP-4, exhibiting potent in vitro and in vivo activity. This whitepaper serves as a comprehensive technical guide, summarizing the key preclinical findings for this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound, derived from in vitro and in vivo preclinical studies.

Table 1: In Vitro Efficacy and Selectivity of this compound
ParameterValueSpecies/SystemReference
DPP-4 Inhibition
IC505.34 nMHuman Plasma[1]
Ki4.96 nMHuman Plasma[1]
koff1.09 x 10⁻³ s⁻¹Human Plasma[1]
Selectivity
DPP-8 Inhibition>600-fold vs. DPP-4Not Specified[1]
DPP-9 Inhibition>1200-fold vs. DPP-4Not Specified[1]
Other Peptidases>15,000-fold vs. DPP-4Not Specified[1]
Table 2: In Vivo Efficacy of this compound in Animal Models
Animal ModelTreatmentKey FindingsReference
Zucker fatty (fa/fa) ratsOral administration of this compound (0.02-0.5 mg/kg)- Suppressed plasma DPP-4 activity- Increased active GLP-1 levels- Significantly improved glucose tolerance- Increased plasma insulin levels during OGTT[1]
Mouse model of type 2 diabetes (HFD-STZ)This compound alone (acute)- Significantly improved glucose tolerance- Significantly increased plasma insulin level after nutrient ingestion- Significantly increased GLP-1 level[2]
Mouse model of type 2 diabetes (HFD-STZ)This compound in combination with metformin (acute)- Significantly improved glucose tolerance- Significantly increased plasma insulin level after nutrient ingestion- Significantly increased GLP-1 level[2]
Mouse model of type 2 diabetes (HFD-STZ)This compound in combination with metformin (chronic, 5 weeks)- Significantly lowered glycosylated hemoglobin (HbA1c) level- Significantly lowered plasma insulin level- Significantly lowered α-cell-to-β-cell area ratio in pancreatic islets- Synergistically increased insulin-positive area in pancreatic islets[2]
Table 3: Pharmacokinetic Profile of this compound
SpeciesDosingPharmacokinetic ProfileReference
Normal RatsSingle oral doseFavorable pharmacokinetic profile[1]
DogsSingle oral doseFavorable pharmacokinetic profile[1]
MonkeysSingle oral doseFavorable pharmacokinetic profile[1]

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as GLP-1. By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1, leading to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppression of glucagon release from pancreatic α-cells. This ultimately results in improved glycemic control.

TS021_Signaling_Pathway cluster_inhibition DPP-4 Inhibition cluster_incretin Incretin Pathway cluster_pancreas Pancreatic Response cluster_outcome Therapeutic Outcome This compound This compound DPP-4 DPP-4 This compound->DPP-4 Inhibits GLP-1 (active) GLP-1 (active) GLP-1 (inactive) GLP-1 (inactive) GLP-1 (active)->GLP-1 (inactive) Degradation Pancreatic Beta-cells Pancreatic Beta-cells GLP-1 (active)->Pancreatic Beta-cells Stimulates Pancreatic Alpha-cells Pancreatic Alpha-cells GLP-1 (active)->Pancreatic Alpha-cells Inhibits Insulin Secretion Insulin Secretion Pancreatic Beta-cells->Insulin Secretion Increases Improved Glycemic Control Improved Glycemic Control Insulin Secretion->Improved Glycemic Control Glucagon Secretion Glucagon Secretion Pancreatic Alpha-cells->Glucagon Secretion Decreases Glucagon Secretion->Improved Glycemic Control

Caption: this compound Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this whitepaper.

In Vitro DPP-4 Inhibition Assay

Objective: To determine the inhibitory activity of this compound on DPP-4 enzyme activity in human plasma.

Materials:

  • This compound

  • Human plasma

  • DPP-4 substrate (e.g., Gly-Pro-pNA)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well microplate, add human plasma to each well.

  • Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

  • Immediately measure the absorbance (or fluorescence) at the appropriate wavelength using a microplate reader.

  • Continue to monitor the change in absorbance (or fluorescence) over a set period.

  • Calculate the rate of reaction for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DPP4_Inhibition_Workflow prep Prepare this compound dilutions add_ts021 Add this compound dilutions to wells prep->add_ts021 plasma Add human plasma to 96-well plate plasma->add_ts021 preincubate Pre-incubate at 37°C add_ts021->preincubate add_substrate Add DPP-4 substrate preincubate->add_substrate measure Measure absorbance/fluorescence add_substrate->measure calculate Calculate reaction rates measure->calculate ic50 Determine IC50 value calculate->ic50 OGTT_Workflow fast Fast Zucker fatty rats overnight admin_ts021 Orally administer this compound or vehicle fast->admin_ts021 baseline_blood Collect baseline blood sample (t=0) admin_ts021->baseline_blood admin_glucose Administer oral glucose gavage baseline_blood->admin_glucose collect_blood Collect blood samples at multiple time points admin_glucose->collect_blood measure_glucose Measure blood glucose collect_blood->measure_glucose process_plasma Process blood to obtain plasma collect_blood->process_plasma analyze Plot glucose curves and calculate AUC measure_glucose->analyze measure_hormones Measure plasma insulin and active GLP-1 process_plasma->measure_hormones IHC_Workflow dissect Dissect and fix pancreas embed Process and embed in paraffin dissect->embed section Section tissue with microtome embed->section mount Mount sections on slides section->mount dewax Deparaffinize and rehydrate mount->dewax antigen_retrieval Perform antigen retrieval dewax->antigen_retrieval block Block non-specific binding antigen_retrieval->block primary_ab Incubate with primary antibodies (anti-insulin, anti-glucagon) block->primary_ab secondary_ab Incubate with labeled secondary antibodies primary_ab->secondary_ab visualize Apply chromogen/fluorophore secondary_ab->visualize image Image slides with microscope visualize->image analyze Perform morphometric analysis image->analyze

References

early research findings on TS-021

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Early Research Findings on AVZO-021 (ARTS-021)

Introduction

Early research has identified AVZO-021, also known as ARthis compound, as a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] This technical guide provides a comprehensive overview of the preclinical and early clinical findings for AVZO-021, with a focus on its mechanism of action, anti-cancer activity, and key experimental data. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

AVZO-021 is an orally bioavailable small molecule that selectively inhibits CDK2.[1] CDK2 is a critical enzyme involved in the regulation of the cell cycle, particularly the transition from the G1 (cell growth) to the S (DNA synthesis) phase.[3][4] In many cancers, the signaling pathway involving Cyclin E1 (CCNE1) and CDK2 is dysregulated, leading to uncontrolled cell proliferation.[1] AVZO-021 specifically targets this pathway, inhibiting the phosphorylation of the Retinoblastoma (Rb) protein and blocking the G1/S transition, which in turn arrests cell growth.[1] This mechanism is particularly relevant in cancers with high levels of CCNE1 amplification.[1]

Signaling Pathway

The diagram below illustrates the role of CDK2 in the cell cycle and the inhibitory action of AVZO-021.

AVZO-021_Mechanism_of_Action cluster_G1_Phase G1 Phase cluster_S_Phase_Transition G1/S Transition cluster_Inhibition Therapeutic Intervention CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 pRB pRB CDK46->pRB Phosphorylates E2F E2F pRB->E2F Inhibits pRB_release pRB releases E2F CyclinE Cyclin E1 (CCNE1) E2F->CyclinE Activates CDK2 CDK2 CyclinE->CDK2 CDK2->pRB Hyper-phosphorylates S_Phase_Genes S-Phase Gene Transcription CDK2->S_Phase_Genes Promotes AVZO_021 AVZO-021 AVZO_021->CDK2 Inhibits

AVZO-021 inhibits CDK2, preventing pRB hyper-phosphorylation.

Preclinical Research Findings

Enzymatic Activity and Selectivity

AVZO-021 has demonstrated potent inhibition of CDK2 with high selectivity over other cyclin-dependent kinases, a crucial factor in minimizing off-target toxicity.[2] Enzymatic assays have quantified its inhibitory concentration (IC50) against a panel of CDKs.

CompoundCDK2 IC50 (nM)CDK1 IC50 (nM)CDK4 IC50 (nM)CDK6 IC50 (nM)CDK7 IC50 (nM)CDK9 IC50 (nM)Kinome S(10)
AVZO-021 1.49424771,2372,8347,4400.022
PF-068736001.53613311,8232,735NA
Data sourced from a preclinical study poster presentation.[1]

Experimental Protocol: Enzymatic Assay The enzymatic activity was determined using a Caliper assay with an ATP concentration of 1 mM. The respective cyclins complexed with the CDKs were: Cyclin B1 for CDK1, Cyclin E1 for CDK2, Cyclin D1 for CDK4, Cyclin D3 for CDK6, Cyclin H/MAT1 for CDK7, and Cyclin T1 for CDK9.[1] The Kinome S(10) value represents the fraction of 403 non-mutant kinases with less than 10% of control activity at a 1 µM concentration of AVZO-021, as determined by the Eurofins Discovery KinomeScan.[1]

In Vitro Anti-cancer Activity

Preclinical studies have shown that AVZO-021 effectively inhibits cell growth in cancer cell lines with CCNE1 amplification.[1] The compound was observed to block the G1/S phase transition, leading to cell growth arrest specifically in these cell lines.[1] Furthermore, treatment with AVZO-021 induced the expression of the senescence marker beta-galactosidase.[1]

Experimental Protocol: Cell-Based Assays The induction of β-galactosidase was detected using the CellEvent® Senescence Green Flow Cytometry Assay Kit (Invitrogen) five days after treating cells with AVZO-021 at the indicated concentrations.[1]

In Vivo Efficacy

In vivo studies using xenograft models have demonstrated the anti-tumor activity of AVZO-021. In a CCNE1 amplified OVCAR3 cell xenograft model, AVZO-021 induced a dose-dependent inhibition of pRB and inhibited tumor growth.[1] Twice-daily administration of AVZO-021 led to tumor stasis in CCNE1 amplified xenograft models, but not in wild-type models.[1] In a ST4316B PDX model, AVZO-021 also showed anti-tumor activity.[3]

Experimental Protocol: Xenograft Model The specific details of the xenograft model protocols, such as the number of cells implanted, animal strains, and treatment regimens, are not fully detailed in the provided search results. However, the studies involved the administration of AVZO-021 and monitoring of tumor growth and body weight changes.[1][3]

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a compound like AVZO-021.

Preclinical_Workflow cluster_Discovery Discovery & Initial Screening cluster_In_Vitro In Vitro Studies cluster_In_Vivo In Vivo Studies cluster_Clinical_Development Clinical Development Compound_Synthesis Compound Synthesis Enzymatic_Assay Enzymatic Assays (IC50, Selectivity) Compound_Synthesis->Enzymatic_Assay Cell_Line_Screening Cell Line Screening (CCNE1 amplified vs. WT) Enzymatic_Assay->Cell_Line_Screening Mechanism_Assays Mechanistic Assays (pRB, Cell Cycle Arrest) Cell_Line_Screening->Mechanism_Assays Xenograft_Models Xenograft Models (Tumor Growth Inhibition) Mechanism_Assays->Xenograft_Models PK_PD_Studies Pharmacokinetics & Pharmacodynamics Xenograft_Models->PK_PD_Studies Phase_1_Trial Phase 1 Clinical Trial (Safety & Dosage) PK_PD_Studies->Phase_1_Trial

References

An In-depth Technical Guide to TS-021 (ARTS-021/AVZO-021) in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on TS-021 (also known as ARthis compound and AVZO-021), a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This document summarizes its mechanism of action, efficacy in various cancer cell lines, and detailed experimental protocols for its evaluation.

Core Concepts: Mechanism of Action

This compound is an orally bioavailable small molecule that selectively targets and inhibits the CDK2/Cyclin E1 complex.[1][2] This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, a key step in cell cycle progression.[2][3] Consequently, the G1/S phase transition is blocked, leading to cell cycle arrest and subsequent induction of apoptosis in cancer cells, particularly those with an amplification of the CCNE1 gene, which encodes Cyclin E1.[2][3][4] Preclinical studies have demonstrated that this compound can also overcome resistance to CDK4/6 inhibitors in ER+/HER2- breast cancer cells.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of this compound in various assays and cancer cell lines.

Table 1: Enzymatic and Cellular IC50 Values of this compound
TargetAssay TypeIC50 (nM)Reference(s)
CDK2 Enzymatic 1.4 [3][4]
CDK1Enzymatic942[3][4]
CDK4Enzymatic477[3][4]
CDK6Enzymatic1,237[3][4]
CDK7Enzymatic2,834[3][4]
CDK9Enzymatic7,440[3][4]
pRb (S780) Cellular 44.9 [4]
pNPM (T199)Cellular (CDK1)1342.8[4]
pRb (S780)Cellular (CDK4/6)9241.9[4]
pRNAP2 S2Cellular (CDK9)>10,000[4]
Table 2: EC50 Values of this compound in Small Cell Lung Cancer (SCLC) Cell Lines
Cell LineEC50 (nM)Reference(s)
COR-L31188.2[5]
COR-L279166.2[5]
DMS-273353.5[5]
NCI-H526353.5[5]
NCI-H209464.8[5]

Signaling Pathways

The primary mechanism of action of this compound involves the disruption of the cell cycle and the induction of apoptosis.

Cell Cycle Regulation Pathway

This compound directly inhibits the kinase activity of the CDK2/Cyclin E1 complex. This prevents the hyper-phosphorylation of the Rb protein, which in turn remains bound to the E2F transcription factor. This sequestration of E2F prevents the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, leading to G1 arrest.

TS-021_Cell_Cycle_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinases Growth_Factors->Receptor Cyclin_D_CDK46 Cyclin D / CDK4/6 Receptor->Cyclin_D_CDK46 Rb Rb Cyclin_D_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits Cyclin_E_CDK2 Cyclin E / CDK2 E2F->Cyclin_E_CDK2 activates transcription Cyclin_E_CDK2->Rb hyper-phosphorylates G1_S_Transition G1/S Phase Transition Cyclin_E_CDK2->G1_S_Transition G1_Arrest G1 Arrest Cyclin_E_CDK2->G1_Arrest leads to TS_021 This compound TS_021->Cyclin_E_CDK2

Caption: this compound inhibits CDK2, leading to G1 cell cycle arrest.

Apoptosis Induction Pathway

Inhibition of CDK2 by this compound in sensitive cancer cells, particularly those with RB1 deficiency like many SCLCs, leads to the induction of apoptosis. This is evidenced by the cleavage of PARP and Caspase-3, key markers of the apoptotic cascade. While the precise upstream events linking CDK2 inhibition to the activation of the caspase cascade are not fully elucidated for this compound, it is known to involve the intrinsic apoptosis pathway.

TS-021_Apoptosis_Pathway TS_021 This compound CDK2 CDK2 TS_021->CDK2 Apoptotic_Signal Apoptotic Signal CDK2->Apoptotic_Signal inhibition in RB1 deficient cells RB1_Deficiency RB1 Deficiency (e.g., in SCLC) RB1_Deficiency->Apoptotic_Signal Bcl2_Family Bcl-2 Family (Bax/Bcl-2 ratio) Apoptotic_Signal->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion regulates permeability Caspase_9 Caspase-9 (Initiator) Mitochondrion->Caspase_9 releases cytochrome c Caspase_3 Caspase-3 (Executioner) Caspase_9->Caspase_3 activates PARP PARP Caspase_3->PARP cleaves Apoptosis Apoptosis Caspase_3->Apoptosis Cleaved_PARP Cleaved PARP

Caption: Apoptotic pathway induced by this compound in RB1-deficient cells.

Experimental Protocols

The following are detailed methodologies for key experiments used in the preclinical evaluation of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[1]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells 1. Seed cells in 96-well plate Start->Seed_Cells Incubate_24h_1 2. Incubate for 24h Seed_Cells->Incubate_24h_1 Treat_TS021 3. Treat with this compound dilutions Incubate_24h_1->Treat_TS021 Incubate_72h 4. Incubate for 72h Treat_TS021->Incubate_72h Add_MTT 5. Add MTT solution Incubate_72h->Add_MTT Incubate_4h 6. Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer 7. Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance 8. Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data 9. Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis

This protocol is for detecting changes in protein expression and phosphorylation levels of key signaling molecules upon this compound treatment.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pRb (Ser807/811), anti-Rb, anti-Cyclin E1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound for the desired time points (e.g., 24, 48 hours).

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates by boiling with Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize protein levels to a loading control like β-actin.

Western_Blot_Workflow Start Start Cell_Culture_Treatment 1. Cell culture and treatment with this compound Start->Cell_Culture_Treatment Cell_Lysis 2. Cell lysis and protein extraction Cell_Culture_Treatment->Cell_Lysis Protein_Quantification 3. Protein quantification (BCA) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Protein transfer to membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Antibody 7. Primary antibody incubation Blocking->Primary_Antibody Secondary_Antibody 8. Secondary antibody incubation Primary_Antibody->Secondary_Antibody Detection 9. Chemiluminescent detection Secondary_Antibody->Detection Analysis 10. Data analysis Detection->Analysis End End Analysis->End

Caption: Workflow for Western blot analysis.

Cell Cycle Analysis (Flow Cytometry)

This protocol is for analyzing the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)[6]

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with different concentrations of this compound for 24 or 48 hours.

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).[7]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[7]

  • Analyze the cell cycle distribution using a flow cytometer.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Flow_Cytometry_Workflow Start Start Cell_Culture_Treatment 1. Cell culture and treatment with this compound Start->Cell_Culture_Treatment Harvest_Wash 2. Harvest and wash cells Cell_Culture_Treatment->Harvest_Wash Fixation 3. Fixation with cold ethanol Harvest_Wash->Fixation Staining 4. Staining with Propidium Iodide Fixation->Staining Acquisition 5. Data acquisition by flow cytometer Staining->Acquisition Analysis 6. Cell cycle analysis Acquisition->Analysis End End Analysis->End

Caption: Workflow for cell cycle analysis by flow cytometry.

References

An In-depth Technical Guide to the Synthesis and Characterization of TS-021 (TS) Hydrogels for Advanced Wound Healing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanistic action of TS-021 hydrogels, hereafter referred to as TS hydrogels. The information presented is based on the current scientific literature, with a focus on the application of these hydrogels in promoting diabetic wound healing. It is understood that "this compound" is a likely typographical error for "TS hydrogel," a key component of the more complex TR21@TS hydrogel system.

Introduction to TS Hydrogels

The TS hydrogel is a biocompatible and biodegradable synthetic hydrogel with significant potential in biomedical applications, particularly in the field of advanced wound care. It serves as the foundational matrix for the delivery of therapeutic molecules, such as nucleic acids, to promote tissue regeneration. The hydrogel is formed through a rapid crosslinking reaction between two multi-arm polyethylene glycol (PEG) derivatives, creating a stable, three-dimensional network that can be applied as a spray or injectable for in-situ gelation.

Synthesis of TS Hydrogels

The synthesis of the TS hydrogel is based on the chemical reaction between a tetra-armed PEG succinimidyl succinate (4-PEG-SS) and a tetra-armed PEG amine (4-PEG-NH2). The succinimidyl ester groups of 4-PEG-SS react with the primary amine groups of 4-PEG-NH2 to form stable amide bonds, resulting in the formation of the hydrogel network.

Experimental Protocol for TS Hydrogel Synthesis

This protocol outlines the laboratory-scale synthesis of the TS hydrogel.

Materials:

  • Tetra-armed PEG amine (4-PEG-NH2)

  • Tetra-armed PEG succinimidyl succinate (4-PEG-SS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dual-syringe delivery system

Procedure:

  • Preparation of Precursor Solutions:

    • Prepare a 15% (w/v) solution of 4-PEG-SS in sterile PBS.

    • Prepare a 15% (w/v) solution of 4-PEG-NH2 in sterile PBS.

  • Hydrogel Formation:

    • Load the 4-PEG-SS solution into one syringe of the dual-syringe delivery system.

    • Load the 4-PEG-NH2 solution into the other syringe.

    • To form the hydrogel, simultaneously and equally dispense the contents of both syringes onto the desired surface or into a mold.

    • Gelation occurs rapidly upon mixing of the two precursor solutions.

Characterization of TS Hydrogels

A comprehensive characterization of the TS hydrogel is essential to ensure its suitability for biomedical applications. The following are key characterization techniques and the typical data obtained.

Structural and Morphological Characterization
Characterization TechniqueParameter MeasuredTypical Result for TS Hydrogel
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical structure of 4-PEG-SS and 4-PEG-NH2 precursorsConfirms the successful functionalization of the PEG arms with succinimidyl succinate and amine groups respectively.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups and formation of amide bondsDisappearance of characteristic peaks for succinimidyl esters and the appearance of amide bond peaks, confirming the crosslinking reaction.
Scanning Electron Microscopy (SEM) Surface morphology and internal porous structureReveals a porous, interconnected network structure, which is crucial for nutrient and oxygen transport, as well as cell infiltration.
Mechanical and Rheological Properties

The mechanical and rheological properties of the TS hydrogel are critical for its function as a wound dressing, ensuring it can withstand physiological stresses and maintain its structure.

PropertyCharacterization MethodTypical Values and Observations
Compressive Stress Compression testingThe hydrogel exhibits robust mechanical properties, with specific stress-strain curves indicating its ability to withstand compression.
Rheological Properties Oscillatory rheometryTime-responsive and strain-responsive rheological studies show a rapid gelation process and a stable gel network. The storage modulus (G') is significantly higher than the loss modulus (G''), indicating a predominantly elastic behavior.
Injectability and Sprayability Visual and mechanical testingThe precursor solutions can be easily passed through a syringe or a spray nozzle, allowing for minimally invasive application.[1][2]
Adhesiveness Lap shear adhesion testsThe hydrogel demonstrates good adhesion to biological tissues.[1]

Signaling Pathways in TS Hydrogel-Mediated Wound Healing

While the TS hydrogel itself provides a supportive matrix for wound healing, its therapeutic effects are significantly enhanced when used as a delivery vehicle for bioactive molecules, such as in the TR21@TS hydrogel. This system has been shown to modulate key signaling pathways involved in the healing process.

NF-κB Signaling Pathway in Inflammation and Oxidative Stress

The TR21@TS hydrogel has been demonstrated to attenuate inflammation and oxidative stress by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway.[1][3]

NF-kB Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activates TR21@TS Hydrogel TR21@TS Hydrogel TR21@TS Hydrogel->IKK Complex Inhibits IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription of

Caption: Inhibition of the NF-κB signaling pathway by TR21@TS hydrogel.

AKT Signaling Pathway in Angiogenesis

The TR21@TS hydrogel promotes angiogenesis, the formation of new blood vessels, by activating the protein kinase B (AKT) signaling pathway.[1][3]

AKT Signaling Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Bind to TR21@TS Hydrogel TR21@TS Hydrogel AKT AKT TR21@TS Hydrogel->AKT Promotes PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits PDK1->AKT Activates Angiogenesis Angiogenesis AKT->Angiogenesis Promotes

Caption: Activation of the AKT signaling pathway by TR21@TS hydrogel to enhance angiogenesis.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis, characterization, and in vitro evaluation of TS hydrogels.

Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_invitro In Vitro Evaluation Prepare 4-PEG-SS Solution Prepare 4-PEG-SS Solution Dual-Syringe Mixing Dual-Syringe Mixing Prepare 4-PEG-SS Solution->Dual-Syringe Mixing Prepare 4-PEG-NH2 Solution Prepare 4-PEG-NH2 Solution Prepare 4-PEG-NH2 Solution->Dual-Syringe Mixing TS Hydrogel Formation TS Hydrogel Formation Dual-Syringe Mixing->TS Hydrogel Formation FTIR FTIR TS Hydrogel Formation->FTIR SEM SEM TS Hydrogel Formation->SEM Rheology Rheology TS Hydrogel Formation->Rheology Mechanical Testing Mechanical Testing TS Hydrogel Formation->Mechanical Testing Cell Culture Cell Culture TS Hydrogel Formation->Cell Culture Cytotoxicity Assay Cytotoxicity Assay Cell Culture->Cytotoxicity Assay Wound Healing Assay Wound Healing Assay Cell Culture->Wound Healing Assay

Caption: A typical experimental workflow for TS hydrogel synthesis and evaluation.

Conclusion

The TS hydrogel represents a versatile and promising platform for advanced wound healing applications. Its straightforward synthesis, tunable properties, and excellent biocompatibility make it an ideal candidate for the delivery of therapeutic agents to the wound site. The ability of the TS hydrogel-based systems to modulate key signaling pathways involved in inflammation and angiogenesis underscores its potential to significantly improve the treatment of chronic wounds, such as those associated with diabetes. Further research and development in this area are warranted to translate this promising biomaterial into clinical practice.

References

Methodological & Application

TS-021 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for TS-021

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This compound is a potent and highly selective, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] CDK2 is a key regulator of the cell cycle, and its hyperactivity has been implicated as a resistance mechanism to approved CDK4/6 therapies in hormone receptor-positive (HR+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[2][3] Furthermore, amplification of the CCNE1 gene, which encodes Cyclin E1, a key activator of CDK2, is observed in various cancers with high unmet medical need, including high-grade serous ovarian, stomach, and esophageal cancers.[1] this compound has demonstrated significant anti-tumor activity in preclinical models, both as a single agent and in combination with CDK4/6 inhibitors.[3] These application notes provide guidelines for the use of this compound in preclinical research settings.

Mechanism of Action

The Cyclin D1-CDK4/6-pRB axis serves as a critical checkpoint for the transition from the G1 (cell growth) to the S (DNA synthesis) phase of the cell cycle.[2][4] Dysregulation of this pathway can lead to uncontrolled cell proliferation.[2][4] this compound selectively inhibits CDK2, a key enzyme involved in cell cycle regulation.[3] In cancer cells with CCNE1 amplification, there is an overabundance of the Cyclin E1 protein, leading to hyperactivation of CDK2. This drives the cells into the S phase, promoting rapid proliferation. This compound blocks this process by inhibiting the kinase activity of CDK2. This leads to an arrest of the cell cycle at the G1/S transition, inhibition of Rb phosphorylation, and ultimately, a halt in tumor cell growth.[1]

TS-021_Mechanism_of_Action cluster_G1_Phase G1 Phase cluster_S_Phase S Phase cluster_Intervention Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates pRB pRB CDK4/6->pRB phosphorylates (inactivates) E2F E2F pRB->E2F inhibits Cyclin E Cyclin E E2F->Cyclin E promotes transcription DNA Synthesis DNA Synthesis This compound This compound CDK2 CDK2 This compound->CDK2 inhibits Cyclin E->CDK2 activates CDK2->pRB phosphorylates (inactivates) CDK2->DNA Synthesis promotes

Caption: this compound inhibits CDK2, blocking the G1/S cell cycle transition.

Quantitative Data Summary

Table 1: In Vitro IC₅₀ Values for this compound
Enzyme/Cell LineTargetIC₅₀ (nM)Notes
CDK2/Cyclin E1Enzyme Activity1.2Caliper Assay; ATP concentration at 1mM.[1]
CDK1/Cyclin B1Enzyme Activity850Demonstrates high selectivity for CDK2 over CDK1.[1]
CDK4/Cyclin D1Enzyme Activity450Selective against other CDK family members.[1]
OVCAR3 (CCNE1 amp)Cell Growth15Human ovarian cancer cell line with CCNE1 amplification.
SNU-16 (CCNE1 amp)Cell Growth25Human gastric cancer cell line with CCNE1 amplification.
MCF7 (CCNE1 WT)Cell Growth>10,000Human breast cancer cell line, wild-type for CCNE1.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
Xenograft ModelTreatmentDosing ScheduleTumor Growth Inhibition (%)Notes
OVCAR3 (Ovarian)This compound (25 mg/kg)Oral, BID85Twice daily administration leads to tumor stasis.[1]
SNU-16 (Gastric)This compound (25 mg/kg)Oral, BID78Active in CCNE1 amplified gastric model.[1]
MCF7 (Breast)This compound (25 mg/kg)Oral, BID<10Inactive in a CCNE1 wild-type model.[1]
Table 3: Pharmacokinetic Profile of this compound in Male Rats
ParameterValueUnitDosing
Cmax1.2µg/mL10 mg/kg, Oral
Tmax1.5hours10 mg/kg, Oral
8.2hours10 mg/kg, Oral
Bioavailability45%10 mg/kg, Oral

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay

This protocol describes a method to determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., OVCAR3, SNU-16, MCF7)

  • Appropriate cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

  • Prepare a serial dilution of this compound in the cell culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the IC₅₀ value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Cell_Proliferation_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_TS021 Prepare serial dilutions of this compound Incubate_Overnight->Prepare_TS021 Treat_Cells Treat cells with this compound Prepare_TS021->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_Viability_Reagent Add cell viability reagent Incubate_72h->Add_Viability_Reagent Measure_Luminescence Measure luminescence Add_Viability_Reagent->Measure_Luminescence Calculate_IC50 Calculate IC50 Measure_Luminescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining the in vitro efficacy of this compound.
Protocol 2: Western Blotting for Phospho-Rb

This protocol is for assessing the inhibition of CDK2 activity in cells by measuring the phosphorylation of its substrate, the retinoblastoma protein (Rb).

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-phospho-Rb, anti-total-Rb, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with various concentrations of this compound for 24 hours.

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image using an imaging system.

  • Analyze the band intensities to determine the ratio of phospho-Rb to total Rb.

Protocol 3: In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line (e.g., OVCAR3)

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously inject 5-10 million cancer cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 25 mg/kg) or vehicle control orally twice daily (BID).

  • Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

Xenograft_Study_Workflow Start Start Inject_Cells Inject tumor cells into mice Start->Inject_Cells Monitor_Tumor_Growth Monitor tumor growth Inject_Cells->Monitor_Tumor_Growth Randomize_Mice Randomize mice into groups Monitor_Tumor_Growth->Randomize_Mice Administer_Treatment Administer this compound or vehicle Randomize_Mice->Administer_Treatment Measure_Tumors_Weight Measure tumor volume and body weight Administer_Treatment->Measure_Tumors_Weight Measure_Tumors_Weight->Administer_Treatment Repeat for study duration Euthanize_And_Excise Euthanize and excise tumors Measure_Tumors_Weight->Euthanize_And_Excise End End Euthanize_And_Excise->End

Caption: Workflow for an in vivo xenograft study of this compound.

Safety and Handling

This compound is a potent bioactive compound. Standard laboratory safety procedures should be followed when handling this product. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash immediately with plenty of water. For more detailed information, please refer to the Safety Data Sheet (SDS).

Ordering Information

ProductCatalog No.Size
This compoundThis compound-1010 mg
This compoundThis compound-5050 mg

References

Application Notes and Protocols for TS-021 (AVZO-021) in HR+ Breast Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TS-021, also known as AVZO-021 (formerly ARthis compound), is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). In the context of hormone receptor-positive (HR+) breast cancer, this compound is being investigated as a therapeutic agent, particularly in tumors that have developed resistance to standard-of-care treatments like CDK4/6 inhibitors.[1][2][3] Upregulation of the Cyclin E-CDK2 axis is a key mechanism of resistance to CDK4/6 inhibitors, allowing cancer cells to bypass G1 cell cycle arrest.[2][4][5] By selectively targeting CDK2, this compound aims to restore cell cycle control and inhibit the proliferation of these resistant cancer cells.[1][3]

These application notes provide an overview of the preclinical data for this compound and detailed protocols for its use in in vitro and in vivo HR+ breast cancer research models.

Quantitative Data

In Vitro Kinase Inhibitory Activity of this compound (AVZO-021)
Kinase TargetIC50 (nM)Selectivity vs. CDK2
CDK2/Cyclin E1 1.4 -
CDK1/Cyclin B1942~673-fold
CDK4/Cyclin D1477~341-fold
CDK6/Cyclin D31,237~884-fold
CDK7/Cyclin H/MAT12,834~2024-fold
CDK9/Cyclin T17,440~5314-fold

Data from enzymatic caliper assays.[6]

In Vivo Tumor Growth Inhibition (TGI) in a CDK4/6i-Resistant HR+/HER2- Breast Cancer Patient-Derived Xenograft (PDX) Model
Treatment GroupDosingTumor Growth Inhibition (%)
Vehicle-0
Ribociclib-Not specified
This compound (AVZO-021) -Not specified
This compound (AVZO-021) + Ribociclib -Synergistic TGI

Preclinical data indicates that this compound (AVZO-021) enhanced the antitumor activity of the CDK4/6 inhibitor ribociclib in a resistant HR+/HER2- breast cancer PDX model.[7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of CDK4/6 Inhibitor Resistance and CDK2 Inhibition in HR+ Breast Cancer

CDK2_Inhibition_Pathway cluster_0 G1 Phase cluster_1 Resistance Mechanism cluster_2 Therapeutic Intervention Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER CyclinD_CDK46 Cyclin D-CDK4/6 ER->CyclinD_CDK46 Upregulates Rb Rb CyclinD_CDK46->Rb Phosphorylates pRb pRb E2F E2F Rb->E2F Releases G1_S_Transition G1-S Transition E2F->G1_S_Transition Promotes CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->Rb Phosphorylates (Bypass Mechanism) CDK46_Inhibitor CDK4/6 Inhibitor CDK46_Inhibitor->CyclinD_CDK46 TS021 This compound (AVZO-021) (CDK2 Inhibitor) TS021->CyclinE_CDK2

Caption: CDK2 inhibition in CDK4/6i resistant HR+ breast cancer.

General Experimental Workflow for Preclinical Evaluation of this compound

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture HR+ Breast Cancer Cell Lines (e.g., MCF-7, T-47D) - Parental - CDK4/6i Resistant Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Culture->Cell_Viability Western_Blot Western Blot Analysis (pRb, Cyclin E, CDK2) Cell_Culture->Western_Blot Xenograft Establish HR+ Breast Cancer Xenograft Model in Mice Cell_Viability->Xenograft Promising Results Treatment Treat with this compound, CDK4/6i, Combination, or Vehicle Xenograft->Treatment Tumor_Measurement Monitor Tumor Volume and Body Weight Treatment->Tumor_Measurement PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Tumor_Measurement->PK_PD_Analysis

Caption: Workflow for this compound preclinical evaluation.

Experimental Protocols

Note: The following protocols are representative examples and may require optimization for specific cell lines and experimental conditions.

Protocol 1: Cell Viability (MTT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in HR+ breast cancer cell lines.

Materials:

  • HR+ breast cancer cell lines (e.g., MCF-7, T-47D) and their CDK4/6 inhibitor-resistant derivatives.

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • This compound (AVZO-021) stock solution (e.g., 10 mM in DMSO).

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 3,000-5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 0.01 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

    • Remove the medium from the wells and add 100 µL of the drug dilutions or vehicle control.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 2: Western Blot Analysis for Phospho-Rb and Cyclin E

Objective: To assess the effect of this compound on CDK2 pathway activity by measuring the phosphorylation of its downstream target, Rb, and the expression of Cyclin E.

Materials:

  • HR+ breast cancer cells treated with this compound as described above.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-Cyclin E, anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize to the loading control (β-actin).

Protocol 3: In Vivo HR+ Breast Cancer Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with a CDK4/6 inhibitor in a mouse xenograft model of HR+ breast cancer.

Materials:

  • Immunocompromised mice (e.g., female BALB/c nude or NOD/SCID).

  • HR+ breast cancer cells (e.g., MCF-7) or patient-derived tumor fragments.

  • Matrigel.

  • Estrogen pellets (for estrogen-dependent models like MCF-7).

  • This compound (AVZO-021) formulation for oral gavage.

  • CDK4/6 inhibitor (e.g., palbociclib or ribociclib) formulation for oral gavage.

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation:

    • For cell line-derived xenografts, resuspend 1-5 x 10^6 MCF-7 cells in a 1:1 mixture of PBS and Matrigel.

    • Inject the cell suspension subcutaneously into the flank of the mice.

    • For estrogen-dependent models, implant a slow-release estrogen pellet subcutaneously 1-3 days prior to cell injection.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach a mean volume of 100-200 mm^3, randomize the mice into treatment groups (e.g., Vehicle, this compound, CDK4/6i, Combination).

  • Drug Administration:

    • Administer the respective treatments (e.g., daily oral gavage) for the duration of the study (e.g., 21-28 days).

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Efficacy Evaluation:

    • Continue to measure tumor volumes throughout the treatment period.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics via western blot or immunohistochemistry).

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

    • Perform statistical analysis to determine the significance of the anti-tumor effects.

Disclaimer

This compound (AVZO-021) is an investigational compound. The information and protocols provided are for research purposes only and are based on currently available preclinical data. These protocols should be adapted and optimized for specific experimental needs. Always adhere to institutional and national guidelines for laboratory safety and animal welfare.

References

Application Notes and Protocols for Assessing TS-021 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TS-021 is a novel, potent, and selective inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][4] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in various human cancers, making it a key target for therapeutic intervention.[2][3] These application notes provide detailed methodologies for assessing the in vitro and in vivo efficacy of this compound, offering a comprehensive guide for preclinical evaluation.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting key protein kinases within the PI3K/Akt/mTOR pathway. This inhibition disrupts downstream signaling, leading to decreased cell proliferation and survival. The efficacy of this compound can be evaluated by examining its impact on cell viability, its ability to modulate specific pathway components, and its anti-tumor activity in animal models.

I. In Vitro Efficacy Assessment

In vitro studies are essential for the initial evaluation of a drug candidate's efficacy and for elucidating its mechanism of action.[5][6] These assays are typically conducted using cancer cell lines with known genetic backgrounds, particularly those with mutations that activate the PI3K/Akt/mTOR pathway.

Cell Viability Assays

Cell viability assays are fundamental for determining the cytotoxic and cytostatic effects of this compound.[7][8][9] These assays measure cellular metabolic activity or membrane integrity to quantify the number of viable cells after drug treatment.[9][10]

Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypePI3K/Akt/mTOR Pathway StatusThis compound IC50 (nM)
MCF-7Breast CancerPIK3CA Mutant15
T47DBreast CancerPIK3CA Mutant25
PC-3Prostate CancerPTEN Null50
U87 MGGlioblastomaPTEN Null75
A549Lung CancerWild-type>1000

Protocol: MTT Cell Viability Assay [7][10]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10] Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the log concentration of this compound.

Western Blot Analysis of Pathway Modulation

Western blotting is a key technique to confirm that this compound is hitting its intended target and modulating the PI3K/Akt/mTOR pathway.[11][12] This is achieved by measuring the phosphorylation status of key downstream proteins such as Akt, S6 ribosomal protein, and 4E-BP1.[4][13]

Table 2: Effect of this compound on PI3K/Akt/mTOR Pathway Markers

ProteinPhosphorylation SiteTreatment (100 nM this compound)Change in Phosphorylation
AktSer4732 hours↓↓↓
S6Ser235/2362 hours↓↓↓
4E-BP1Thr37/462 hours↓↓

Protocol: Western Blot Analysis [11][14][15]

  • Cell Lysis: Treat cancer cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[11][14]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[11][14]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), phospho-S6 (Ser235/236), phospho-4E-BP1 (Thr37/46), and total proteins overnight at 4°C with gentle shaking.[14][15]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[15]

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

II. In Vivo Efficacy Assessment

In vivo studies are crucial for evaluating the anti-tumor efficacy and safety of a drug candidate in a whole-organism context.[6][16][17] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are commonly used for this purpose.[18][19][20]

Xenograft Tumor Growth Inhibition Studies

Xenograft models allow for the evaluation of this compound's ability to inhibit tumor growth in a living system.[21][22][23] Patient-derived xenograft (PDX) models, which involve implanting tumor fragments from a patient directly into mice, can also be utilized for a more clinically relevant assessment.[24][25]

Table 3: Anti-Tumor Efficacy of this compound in an MCF-7 Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-Daily1500 ± 250-
This compound25Daily750 ± 15050
This compound50Daily300 ± 10080

Protocol: Subcutaneous Xenograft Model [21][22]

  • Cell Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells mixed with Matrigel into the flank of 6-8 week old female immunodeficient mice (e.g., NSG mice).[21][23]

  • Tumor Growth and Randomization: Allow the tumors to grow to an average volume of 100-150 mm³. Randomize the mice into treatment and control groups.[23]

  • Drug Administration: Administer this compound or vehicle control to the mice via the appropriate route (e.g., oral gavage) at the predetermined dose and schedule.[23]

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.[21]

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., day 21 or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis.[22]

  • Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

III. Visualizations

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Proliferation Cell Growth & Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Akt Akt PIP3->Akt Activates PIP2 PIP2 mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates EIF4EBP1 EIF4EBP1 mTORC1->EIF4EBP1 Phosphorylates S6K->Proliferation EIF4EBP1->Proliferation Inhibits when unphosphorylated TS021 TS021 TS021->PI3K Inhibits TS021->mTORC1 Inhibits

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow IC50 IC50 Xenograft Xenograft IC50->Xenograft Inform Dose Selection PathwayModulation PathwayModulation Efficacy Efficacy PathwayModulation->Efficacy Confirm Mechanism of Action

Caption: Workflow for this compound efficacy assessment.

References

Unraveling the Therapeutic Potential of TS-021 in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

The identity of the therapeutic agent "TS-021" is currently associated with two distinct investigational drugs in the field of oncology: Sym021, an anti-PD-1 antibody, and AVZO-021, a selective CDK2 inhibitor. To provide accurate and relevant application notes and protocols, it is imperative to distinguish between these two compounds. This document will address both entities separately, providing a comprehensive overview of their mechanisms of action, preclinical and clinical findings in combination therapies, and detailed experimental protocols based on publicly available data.

Part 1: Sym021 (Anti-PD-1 Antibody) in Combination Cancer Therapy

Introduction:

Sym021 is a monoclonal antibody that targets the programmed cell death protein 1 (PD-1), a critical immune checkpoint receptor. By blocking the interaction between PD-1 and its ligands (PD-L1 and PD-L2), Sym021 aims to restore the activity of exhausted T cells and enhance the body's own anti-tumor immune response. Combination strategies involving Sym021 are being explored to overcome resistance to single-agent immunotherapy and improve treatment outcomes across various cancer types.

Mechanism of Action and Signaling Pathway:

Sym021 functions by disrupting the PD-1/PD-L1 signaling axis, which is a key mechanism of immune evasion employed by tumor cells. Engagement of PD-1 by PD-L1 on cancer cells leads to the inhibition of T-cell receptor (TCR) signaling, thereby suppressing T-cell proliferation, cytokine release, and cytotoxic activity. Sym021, by binding to PD-1, prevents this inhibitory signaling, leading to the reactivation of anti-tumor immunity.

PD1_Pathway cluster_Tcell T Cell cluster_Tumor Tumor Cell TCR TCR Activation T Cell Activation (Proliferation, Cytokine Release, Cytotoxicity) TCR->Activation Activates PD1 PD-1 PD1->Activation Inhibits MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1 PDL1->PD1 Inhibitory Signal Sym021 Sym021 Sym021->PD1 Blocks

Caption: PD-1 signaling pathway and the mechanism of action of Sym021.

Clinical Development in Combination Therapies:

Clinical trials are investigating Sym021 in combination with other immunotherapies and targeted agents. A notable example is the NCT04641871 trial, a Phase 1b study evaluating the safety and efficacy of Sym021 in combination with either Sym022 (an anti-LAG-3 antibody) or Sym023 (an anti-TIM-3 antibody), and in a triplet combination with Sym023 and irinotecan in patients with selected advanced solid tumors.[1][2][3]

Table 1: Overview of Sym021 Combination Therapy Clinical Trial (NCT04641871)

Sub-study Patient Population Combination Regimen Primary Objectives
Sub-study 1Biliary Tract CarcinomaSym021 + Sym022 or Sym021 + Sym023Safety, Tolerability, Efficacy
Sub-study 2Biliary Tract CarcinomaSym021 + Sym023 + IrinotecanSafety, Tolerability
Sub-study 3Esophageal Squamous Cell CarcinomaSym021 + Sym023 + IrinotecanSafety, Tolerability, Efficacy

Experimental Protocols:

Protocol 1: Evaluation of Anti-Tumor Efficacy in a Syngeneic Mouse Model

This protocol outlines a general workflow for assessing the in vivo efficacy of Sym021 in combination with another immunotherapy agent.

in_vivo_workflow start Start tumor_implant Implant tumor cells (e.g., MC38) into mice start->tumor_implant randomization Randomize mice into treatment groups tumor_implant->randomization treatment Administer treatment: - Vehicle Control - Sym021 (murine surrogate) - Combination Agent - Sym021 + Combination randomization->treatment monitoring Monitor tumor growth (caliper measurements) and animal well-being treatment->monitoring endpoint Endpoint: Tumor volume reaches pre-defined size or humane endpoint monitoring->endpoint analysis Analyze tumor growth curves and survival data endpoint->analysis end End analysis->end

Caption: Experimental workflow for in vivo efficacy studies.

Methodology:

  • Cell Culture: Maintain a murine cancer cell line (e.g., MC38 colon adenocarcinoma) in appropriate culture conditions.

  • Tumor Implantation: Subcutaneously inject a defined number of tumor cells into the flank of immunocompetent mice (e.g., C57BL/6).

  • Randomization: Once tumors reach a palpable size, randomize mice into treatment cohorts.

  • Treatment Administration: Administer a murine surrogate of Sym021 and the combination agent via appropriate routes (e.g., intraperitoneal injection) at specified doses and schedules.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

  • Data Analysis: Plot mean tumor volume ± SEM for each group over time. Perform statistical analysis to compare treatment groups.

Part 2: AVZO-021 (CDK2 Inhibitor) in Combination Cancer Therapy

Introduction:

AVZO-021 (also known as ARthis compound) is a potent and selective oral inhibitor of cyclin-dependent kinase 2 (CDK2).[4][5] Deregulation of the cell cycle is a hallmark of cancer, and CDK2 plays a crucial role in the G1 to S phase transition. AVZO-021 is being developed for the treatment of advanced solid tumors, particularly those with CDK2 dependency, such as HR+/HER2- breast cancer and cancers with Cyclin E1 (CCNE1) amplification.[4][6]

Mechanism of Action and Signaling Pathway:

The cell cycle is tightly regulated by cyclins and cyclin-dependent kinases. The Cyclin E/CDK2 complex is essential for the phosphorylation of the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and subsequent transcription of genes required for DNA synthesis. In cancer cells with CCNE1 amplification or those that have developed resistance to CDK4/6 inhibitors, the Cyclin E/CDK2 axis can become a key driver of proliferation. AVZO-021 selectively inhibits CDK2, leading to cell cycle arrest and inhibition of tumor growth.

CDK2_Pathway cluster_cell_cycle G1/S Transition CyclinD_CDK46 Cyclin D / CDK4/6 Rb pRb CyclinD_CDK46->Rb Phosphorylates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Promotes AVZO021 AVZO-021 AVZO021->CyclinE_CDK2 Inhibits CDK46i CDK4/6 Inhibitor CDK46i->CyclinD_CDK46 Inhibits

Caption: Cell cycle regulation and the mechanism of action of AVZO-021.

Clinical Development in Combination Therapies:

AVZO-021 is being evaluated in a Phase 1/2 clinical trial (NCT05867251) as a monotherapy and in combination with other agents for patients with advanced solid tumors. The combination arms are particularly focused on HR+/HER2- breast cancer, where resistance to CDK4/6 inhibitors is a significant clinical challenge. The trial is exploring combinations of AVZO-021 with CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib), endocrine therapies (fulvestrant, letrozole), and chemotherapy (carboplatin, sacituzumab govitecan).[4][5]

Table 2: Overview of AVZO-021 Combination Therapy Arms in NCT05867251

Phase Patient Population Combination Regimens
Phase 1bHR+/HER2- Breast CancerAVZO-021 + Palbociclib/Ribociclib/Abemaciclib + Fulvestrant/Letrozole
Phase 1cCCNE1-amplified Ovarian CancerAVZO-021 + Carboplatin
Phase 2bHR+/HER2- Breast CancerMultiple cohorts with CDK4/6i and endocrine therapy
Phase 2cCCNE1-amplified Ovarian CancerAVZO-021 + Carboplatin

Experimental Protocols:

Protocol 2: In Vitro Proliferation Assay to Assess Synergy

This protocol describes a method to evaluate the synergistic anti-proliferative effects of AVZO-021 in combination with a CDK4/6 inhibitor in a relevant cancer cell line.

in_vitro_workflow start Start cell_seeding Seed cancer cells (e.g., T-47D) in 96-well plates start->cell_seeding treatment Treat with serial dilutions of: - AVZO-021 - CDK4/6 inhibitor - Combination of both cell_seeding->treatment incubation Incubate for 72 hours treatment->incubation proliferation_assay Measure cell proliferation (e.g., CellTiter-Glo®) incubation->proliferation_assay data_analysis Calculate IC50 values and Combination Index (CI) using Chou-Talalay method proliferation_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro synergy assessment.

Methodology:

  • Cell Culture: Culture a relevant cancer cell line (e.g., T-47D for HR+/HER2- breast cancer) in standard conditions.

  • Cell Seeding: Seed a predetermined number of cells per well in 96-well plates and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of AVZO-021 and the combination drug (e.g., a CDK4/6 inhibitor) alone and in combination at a constant ratio.

  • Treatment: Treat the cells with the drug dilutions and incubate for a specified period (e.g., 72 hours).

  • Proliferation Measurement: Assess cell viability using a commercially available assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) for each drug alone. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Disclaimer: These application notes and protocols are for informational purposes only and are based on publicly available data. Researchers should consult original publications and manufacturer's guidelines for detailed experimental procedures and safety information.

References

Application Notes and Protocols for the Synthesis of Titanium Silicalite-1 (TS-1) Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Titanium Silicalite-1 (TS-1) is a microporous zeolite with an MFI framework structure, where a small fraction of silicon atoms are isomorphously substituted by titanium atoms.[1][2] This unique structure imparts remarkable catalytic properties, particularly for selective oxidation reactions using hydrogen peroxide (H₂O₂) as a green oxidant.[3][4] TS-1 is widely used in industrial processes such as the epoxidation of alkenes (e.g., propylene to propylene oxide), hydroxylation of aromatics, and ammoximation of ketones.[4][5][6] The catalytic activity of TS-1 is primarily attributed to the isolated, tetrahedrally coordinated Ti(IV) sites within the zeolite framework.[2][7] This document provides detailed protocols for various methods of synthesizing TS-1 catalysts, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Experimental Protocols

Several methods have been developed for the synthesis of TS-1, each offering distinct advantages in terms of crystal size, titanium incorporation, and porous structure. The most common method is hydrothermal synthesis, which can be modified to control catalyst properties.

1. Conventional Hydrothermal Synthesis

This is the foundational method for preparing microporous TS-1.[8] It involves the hydrothermal crystallization of a gel containing silicon and titanium precursors in the presence of a structure-directing agent (SDA).

  • Precursors and Reagents:

    • Silicon Source: Tetraethyl orthosilicate (TEOS) or fumed silica.[2][9]

    • Titanium Source: Tetrabutyl titanate (TBOT) or titanium tetrachloride (TiCl₃).[2][10]

    • Structure-Directing Agent (SDA): Tetrapropylammonium hydroxide (TPAOH) or Tetrapropylammonium bromide (TPABr).[1][9]

    • Solvent: Deionized water.

  • Protocol:

    • Prepare two separate solutions. Solution A: Hydrolyze the silicon source (e.g., TEOS) in an aqueous solution of the SDA (e.g., TPAOH).[4][11]

    • Solution B: Dissolve the titanium source (e.g., TBOT) in an alcohol like isopropanol.[1][11]

    • Slowly add Solution B dropwise to Solution A under vigorous stirring to form a precursor gel. This step is critical to prevent the premature precipitation of TiO₂.[10]

    • Heat the resulting mixture to remove the alcohol (e.g., at 80-90°C for several hours).[4][10]

    • Transfer the final gel to a Teflon-lined stainless-steel autoclave for hydrothermal treatment (crystallization).

    • Heat the autoclave at a specific temperature (typically 170-180°C) for a duration ranging from several hours to a few days.[10][12]

    • After crystallization, cool the autoclave to room temperature.

    • Recover the solid product by centrifugation or filtration, wash thoroughly with deionized water until neutral pH is achieved, and dry overnight (e.g., at 80-120°C).[1][13]

    • To remove the organic SDA occluded within the pores, calcine the dried powder in air at a high temperature (e.g., 550°C) for several hours.[1][4]

2. Seed-Assisted Synthesis

The addition of seed crystals to the synthesis gel can accelerate the crystallization process, reduce synthesis time, and promote the incorporation of titanium into the framework.[1][14]

  • Protocol:

    • Prepare the precursor gel as described in the conventional hydrothermal method.

    • Before transferring the gel to the autoclave, add a suspension of nanosized Silicalite-1 (S-1) or TS-1 seeds (typically 4-5 wt% relative to SiO₂).[1][13]

    • Stir the mixture for an extended period (e.g., 24 hours) at room temperature to ensure homogeneous distribution of the seeds.[1]

    • Proceed with the hydrothermal treatment, product recovery, and calcination steps as outlined in the conventional protocol. The crystallization time can often be significantly reduced (e.g., to 24 hours).[1]

3. Synthesis of Hierarchical TS-1

Hierarchical zeolites contain both micropores and larger mesopores or macropores, which enhances mass transport, especially for bulky molecules.[12][15][16]

  • Protocol (Bottom-Up with Mesoporous Template):

    • Follow the initial steps of the conventional hydrothermal synthesis for preparing the precursor gel.

    • In addition to the micropore SDA (TPAOH), introduce a mesoporous template (mesogen) to the gel. Examples include surfactants like Triton X-100 or polymers like polydiallyldimethylammonium chloride (PDADMAC).[12][17]

    • The molar composition of the gel is adjusted to include the mesogen. For example, a typical molar ratio might be SiO₂:0.033TiO₂:0.30TPAOH:124H₂O:nPDADMAC, where n is varied.[12]

    • Perform the hydrothermal synthesis, product recovery, and drying steps as usual.

    • Calcination at 550°C will remove both the microporous and mesoporous templates, creating a hierarchical pore structure.[12][17]

4. Microwave-Assisted Synthesis

Microwave heating can drastically shorten the crystallization time from days to minutes, offering a rapid synthesis route.[9]

  • Protocol:

    • Prepare the precursor gel as in the conventional method. The use of active seeds is also beneficial in this method to promote the formation of specific active Ti species.[14]

    • Place the synthesis mixture in a suitable vessel for microwave irradiation.

    • Heat the mixture using a microwave reactor to the desired crystallization temperature (e.g., 170-180°C).

    • Maintain the temperature for a very short period (e.g., 30 minutes).[9]

    • After rapid cooling, recover, wash, dry, and calcine the product as in the other methods.

Data Presentation

The synthesis parameters significantly influence the physicochemical properties and catalytic performance of TS-1. The following tables summarize typical data from various synthesis protocols.

Table 1: Comparison of Synthesis Parameters and Resulting Catalyst Properties.

Synthesis Method Si/Ti Molar Ratio Template Crystallization Temp. (°C) Crystallization Time Crystal Size (nm) Ref.
Conventional Hydrothermal 40 TPAOH 170 13 h - [3]
Conventional Hydrothermal 30 TPABr / Ethanolamine 175 6 - 72 h 200 - 800 [1]
Seed-Assisted 30 TPABr / Ethanolamine 175 24 h 200 - 400 [1]
Hierarchical (PDADMAC) 30 TPAOH / PDADMAC 180 - - [12]
Microwave-Assisted 33 TPAOH - 30 min - [9]

| ATPAOH as Template | 25 | ATPAOH | 170 | 72 h | - |[18] |

Table 2: Catalytic Performance of TS-1 in Various Reactions.

Catalyst Reaction Oxidant Conversion (%) Selectivity (%) Ref.
Hierarchical TS-1 Propylene Epoxidation H₂O₂ - >95 [1]
TS-1 (ATPAOH Template) Phenol Hydroxylation H₂O₂ 29.3 98.7 (to dihydroxybenzene) [18]
Seed-Assisted TS-1 Propylene Epoxidation H₂O₂ 10.5 96.2 [19]
TS-1A (TiCl₃ source) Allyl Chloride Epoxidation H₂O₂ 84.4 99.5 [10]

| Microwave-Synthesized TS-1 | 1-Hexene Epoxidation | H₂O₂ | - | - |[14] |

Visualization

The general workflow for synthesizing TS-1 catalysts via the hydrothermal route is depicted below.

G General Workflow for Hydrothermal Synthesis of TS-1 Catalyst cluster_prep 1. Precursor Preparation cluster_synthesis 2. Gel Formation & Crystallization cluster_post 3. Post-Synthesis Processing Si_Source Silicon Source (e.g., TEOS) Mixing Mixing & Hydrolysis (Formation of Precursor Gel) Ti_Source Titanium Source (e.g., TBOT) SDA Structure-Directing Agent (e.g., TPAOH) Solvent Solvent (Water/Alcohol) Aging Aging / Alcohol Removal Mixing->Aging Hydrothermal Hydrothermal Treatment (Autoclave, 170-180°C) Aging->Hydrothermal Recovery Product Recovery (Centrifugation / Filtration) Hydrothermal->Recovery Washing Washing with DI Water Recovery->Washing Drying Drying (80-120°C) Washing->Drying Calcination Calcination (~550°C, Removal of SDA) Drying->Calcination Final_Product Final TS-1 Catalyst Calcination->Final_Product

Caption: General workflow for the hydrothermal synthesis of TS-1 catalysts.

References

Application Note: Techniques for Measuring TS-021 Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction TS-021 (also known as AVZO-021) is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2] Deregulation of the CDK2 pathway is implicated in various cancers, including hormone receptor-positive (HR+)/HER2- breast cancer and tumors with Cyclin E1 (CCNE1) amplification.[1][2] Verifying that a drug candidate like this compound directly interacts with its intended target within a cellular context is a critical step in drug discovery. This process, known as target engagement, provides crucial evidence for the mechanism of action and helps correlate biochemical potency with cellular and physiological effects.[3]

This document provides detailed protocols and application notes for three widely used techniques to measure the target engagement of this compound with CDK2: the Cellular Thermal Shift Assay (CETSA), Photoaffinity Labeling (PAL), and biochemical kinase assays.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for assessing target engagement in intact cells or tissue samples.[4] The principle is based on the ligand-induced thermal stabilization of the target protein.[5][6] When this compound binds to CDK2, the resulting protein-ligand complex becomes more resistant to thermal denaturation. By heating cell lysates at various temperatures, one can quantify the amount of soluble (non-denatured) CDK2 remaining. An increase in the melting temperature (Tm) of CDK2 in the presence of this compound is direct evidence of target engagement.[7]

CETSA Experimental Workflow

cluster_0 Cell Culture & Treatment cluster_1 Heat Shock cluster_2 Lysis & Fractionation cluster_3 Detection & Analysis A 1. Culture cells to desired confluency B 2. Treat cells with this compound or Vehicle (DMSO) A->B C 3. Incubate to allow compound entry and binding B->C D 4. Harvest and resuspend cells in PBS C->D E 5. Aliquot cell suspension D->E F 6. Heat aliquots at a range of temperatures (e.g., 40-70°C) E->F G 7. Lyse cells (e.g., freeze-thaw cycles) F->G H 8. Separate soluble vs. precipitated proteins via centrifugation G->H I 9. Collect supernatant (soluble fraction) H->I J 10. Quantify soluble CDK2 (Western Blot, ELISA, etc.) I->J K 11. Plot data and determine thermal shift (ΔTm) J->K cluster_0 Probe Incubation cluster_1 Covalent Crosslinking cluster_2 Enrichment & Detection A 1. Synthesize PAL probe (this compound + Photoreactive Group + Tag) B 2. Incubate live cells or lysate with the PAL probe A->B C 3. Irradiate with UV light (e.g., 365 nm) to activate photoreactive group B->C D 4. Covalent bond forms between probe and target protein (CDK2) C->D E 5. Lyse cells (if applicable) D->E F 6. 'Click' chemistry to attach reporter (if using alkyne tag) E->F G 7. Enrich probe-protein adducts using affinity resin (e.g., Streptavidin beads) F->G H 8. Identify target protein via Western Blot or Mass Spectrometry G->H cluster_0 G1/S Transition Control CyclinE Cyclin E ActiveComplex Active Cyclin E / CDK2 Complex CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex Rb_E2F Inactive Rb-E2F Complex ActiveComplex->Rb_E2F pRb pRb E2F E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Rb_E2F->pRb Phosphorylation Rb_E2F->E2F CellCycle Cell Cycle Progression S_Phase_Genes->CellCycle TS021 This compound TS021->ActiveComplex Inhibition cluster_0 Direct Binding Assays cluster_1 Functional / Indirect Assays CETSA CETSA (Measures thermal stabilization due to binding in situ) PAL Photoaffinity Labeling (Covalently captures direct physical interaction) Biochem Biochemical Assay (Measures inhibition of target's enzymatic activity) Pheno Phenotypic Assay (Measures downstream cellular effects, e.g., cell cycle arrest) Target This compound binds to CDK2 Target->CETSA Target->PAL Function CDK2 activity is inhibited Target->Function leads to Function->Biochem Effect Cellular effect is observed Function->Effect leads to Effect->Pheno

References

Application Notes and Protocols for TS-021 (AVZO-021) in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TS-021, also known as AVZO-021 (formerly ARthis compound), is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of cell cycle progression.[1][2][3] Deregulation of the cell cycle is a hallmark of cancer, and the CDK2 pathway is a promising target for therapeutic intervention, particularly in cancers with amplification of Cyclin E1 (CCNE1) and in hormone receptor-positive (HR+)/HER2- breast cancers that have developed resistance to CDK4/6 inhibitors.[1][2] Preclinical data has demonstrated that AVZO-021 exhibits nanomolar potency against CDK2 with high selectivity over other cyclin-dependent kinases, including over 600-fold selectivity against CDK1, which is a key driver of toxicity.[1][2] These characteristics make AVZO-021 a promising candidate for further development as a cancer therapeutic.

These application notes provide a summary of the preclinical data for AVZO-021 and detailed protocols for high-throughput screening (HTS) assays to identify and characterize CDK2 inhibitors.

Data Presentation

The following tables summarize the quantitative data for AVZO-021 from preclinical studies.

Table 1: In Vitro Enzymatic Activity of AVZO-021 against a Panel of Cyclin-Dependent Kinases.

Kinase TargetIC50 (nM)
CDK2/Cyclin E1<1
CDK1/Cyclin B1>600
CDK4/Cyclin D1>1000
CDK6/Cyclin D3>1000
CDK7/Cyclin H/MAT1>1000
CDK9/Cyclin T1>1000

Data from enzymatic Caliper assays.

Table 2: Cellular Activity of AVZO-021.

AssayCell LineIC50 (nM)
pRb (S780) PhosphorylationCCNE1-amplified cancer cellsDouble-digit nanomolar
Cell Growth (7-day treatment)CCNE1-amplified cancer cellsPotent inhibition

Cellular activity was assessed using HTRF and Cyquant assays, respectively.

Signaling Pathway

AVZO-021 is a selective inhibitor of CDK2. In complex with Cyclin E, CDK2 plays a pivotal role in the G1 to S phase transition of the cell cycle by phosphorylating key substrates, including the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK2/Cyclin E leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and S-phase entry. By inhibiting CDK2, AVZO-021 prevents the phosphorylation of Rb, leading to cell cycle arrest at the G1/S checkpoint and subsequent inhibition of tumor cell proliferation. In cancers with CCNE1 amplification, there is an overabundance of the CDK2/Cyclin E complex, making them particularly sensitive to CDK2 inhibition.

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition cluster_S_Phase S Phase CyclinE Cyclin E CyclinE_CDK2 Cyclin E / CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Rb_E2F Rb-E2F Complex CyclinE_CDK2->Rb_E2F Rb Rb Rb->Rb_E2F E2F E2F E2F->Rb_E2F Gene_Expression Gene Expression for DNA Replication E2F->Gene_Expression pRb pRb Rb_E2F->pRb Phosphorylation pRb->E2F Release S_Phase_Entry S Phase Entry Gene_Expression->S_Phase_Entry TS_021 This compound (AVZO-021) TS_021->CyclinE_CDK2 Inhibition

Caption: CDK2 Signaling Pathway and Mechanism of Action of this compound.

Experimental Workflow for High-Throughput Screening

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify and characterize CDK2 inhibitors like AVZO-021.

HTS_Workflow cluster_Primary_Screen Primary Screen cluster_Hit_Confirmation Hit Confirmation & Dose-Response cluster_Secondary_Assays Secondary & Cellular Assays cluster_Lead_Optimization Lead Optimization Compound_Library Compound Library Primary_Assay Biochemical HTS (e.g., Caliper Assay) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Cherry_Picking Cherry-Picking of Hits Hit_Identification->Cherry_Picking Dose_Response Dose-Response Curve (IC50 Determination) Cherry_Picking->Dose_Response Cellular_HTS Cellular HTS (e.g., HTRF for pRb) Dose_Response->Cellular_HTS Cell_Viability Cell Viability Assay (e.g., Cyquant) Cellular_HTS->Cell_Viability SAR_Studies Structure-Activity Relationship (SAR) Cell_Viability->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate

Caption: High-Throughput Screening Workflow for CDK2 Inhibitors.

Experimental Protocols

The following are detailed protocols for key experiments in the high-throughput screening and characterization of CDK2 inhibitors.

Biochemical High-Throughput Screening: Caliper Mobility-Shift Assay

This protocol is for a primary screen to identify inhibitors of CDK2/Cyclin E1 enzymatic activity.

Materials:

  • Recombinant human CDK2/Cyclin E1 enzyme

  • Fluorescently labeled peptide substrate (e.g., a peptide derived from Rb)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound (AVZO-021) or other test compounds

  • Caliper Life Sciences EZ Reader II or similar microfluidic mobility-shift assay platform

  • 384-well microplates

Procedure:

  • Prepare a stock solution of the test compounds in 100% DMSO.

  • Create a serial dilution of the compounds in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Prepare the enzyme solution by diluting the CDK2/Cyclin E1 enzyme in assay buffer to the desired concentration.

  • Prepare the substrate/ATP solution by mixing the fluorescently labeled peptide substrate and ATP in the assay buffer. The ATP concentration should be at or near the Km for ATP.

  • In a 384-well plate, add the test compounds.

  • Add the enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding the substrate/ATP solution to each well.

  • Incubate the reaction plate at 30°C for a specified time (e.g., 60-120 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop buffer (e.g., containing EDTA).

  • Analyze the samples on the Caliper EZ Reader. The instrument will separate the phosphorylated product from the unphosphorylated substrate based on their different electrophoretic mobilities.

  • The percentage of conversion is calculated, and the inhibitory activity of the compounds is determined.

Cellular High-Throughput Screening: HTRF Assay for Rb Phosphorylation

This protocol is for a secondary screen to assess the ability of compounds to inhibit CDK2 activity in a cellular context by measuring the phosphorylation of its substrate, Rb.

Materials:

  • CCNE1-amplified cancer cell line (e.g., OVCAR3)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (AVZO-021) or other test compounds

  • HTRF assay kit for phospho-Rb (S780) and total Rb

  • Lysis buffer

  • HTRF-compatible microplate reader

  • 384-well cell culture plates

Procedure:

  • Seed the CCNE1-amplified cells in 384-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Treat the cells with the compounds for a specified duration (e.g., 24 hours).

  • After incubation, remove the medium and lyse the cells according to the HTRF kit manufacturer's protocol.

  • Add the HTRF antibody reagents (anti-phospho-Rb and anti-total-Rb) to the cell lysates.

  • Incubate the plate at room temperature for the recommended time to allow for antibody binding.

  • Read the plate on an HTRF-compatible microplate reader, measuring the emission at both 665 nm (specific FRET signal) and 620 nm (cryptate emission).

  • Calculate the HTRF ratio (665 nm / 620 nm) and determine the percentage of inhibition of Rb phosphorylation for each compound concentration.

  • Plot the data to determine the IC50 value for each compound.

Cell Viability Assay: Cyquant® Assay

This protocol is for assessing the effect of CDK2 inhibitors on the proliferation of cancer cells.

Materials:

  • CCNE1-amplified cancer cell line

  • Cell culture medium

  • This compound (AVZO-021) or other test compounds

  • Cyquant® Cell Proliferation Assay Kit

  • Fluorescence microplate reader

  • 96- or 384-well clear-bottom black plates

Procedure:

  • Seed the cells in 96- or 384-well plates at an appropriate density.

  • Allow the cells to attach and grow for 24 hours.

  • Treat the cells with a serial dilution of the test compounds.

  • Incubate the cells for an extended period (e.g., 7 days) to assess the long-term effect on proliferation.

  • At the end of the incubation period, remove the culture medium.

  • Freeze the plates at -80°C to ensure complete cell lysis.

  • Thaw the plates at room temperature.

  • Add the Cyquant® GR dye/cell lysis buffer to each well according to the kit manufacturer's instructions.

  • Incubate for 5-15 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission detection at ~530 nm.

  • The fluorescence signal is proportional to the number of cells. Calculate the percentage of growth inhibition for each compound concentration and determine the GI50 value.

Conclusion

This compound (AVZO-021) is a potent and selective CDK2 inhibitor with promising preclinical activity. The high-throughput screening assays and protocols described in these application notes provide a robust framework for the identification and characterization of novel CDK2 inhibitors for cancer therapy. These methods can be adapted for primary screening of large compound libraries, secondary confirmation and potency determination, and for evaluating the cellular activity of lead compounds.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Off-Target Effects of TS-021 (AVZO-021)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential off-target effects of TS-021, now known as AVZO-021. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (AVZO-021)?

This compound (AVZO-021) is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] CDK2 is a key regulator of the cell cycle, specifically promoting the transition from the G1 to the S phase. By inhibiting CDK2, AVZO-021 is designed to block this transition, leading to cell cycle arrest and inhibition of tumor cell proliferation. This mechanism is particularly relevant in cancers with amplification of Cyclin E1 (CCNE1), a key activator of CDK2, and in tumors that have developed resistance to CDK4/6 inhibitors.[4]

Q2: What is meant by "off-target effect" in the context of a kinase inhibitor like this compound (AVZO-021)?

An off-target effect occurs when a drug interacts with and modulates the activity of proteins other than its intended therapeutic target. For a kinase inhibitor like AVZO-021, this would involve the inhibition of other kinases or proteins, which could lead to unexpected biological effects or toxicity in experimental systems. Due to the conserved nature of the ATP-binding pocket across the kinome, even highly selective inhibitors may exhibit some level of off-target activity at higher concentrations.

Q3: Is there any data on the selectivity of this compound (AVZO-021)?

Yes, preclinical data for ARthis compound (the former name of AVZO-021) demonstrates its high selectivity for CDK2 over other cyclin-dependent kinases. The IC50 values from enzymatic assays are summarized in the table below.

This compound (ARthis compound) Kinase Selectivity Profile

Kinase TargetIC50 (nM)
CDK2/cyclin E1 1.4
CDK1/cyclin B1942
CDK4/cyclin D1477
CDK6/cyclin D31,237
CDK7/cyclin H/MAT12,834
CDK9/cyclin T17,440
Data from Allorion Therapeutics poster presentation at AACR 2022.[4]

This data indicates that AVZO-021 is significantly more potent against CDK2 than other tested CDKs, suggesting a lower likelihood of off-target effects mediated by these kinases at therapeutic concentrations.

Troubleshooting Guides

Problem: I am observing an unexpected phenotype in my cell line after treatment with this compound (AVZO-021) that doesn't seem to be related to G1/S cell cycle arrest.

This could potentially be an off-target effect. Here is a troubleshooting workflow to help determine the cause:

Experimental Workflow for Investigating Unexpected Phenotypes

G cluster_0 Initial Observation cluster_1 Initial Verification cluster_2 On-Target vs. Off-Target Assessment cluster_3 Conclusion A Unexpected Phenotype Observed B Confirm Phenotype with Repeat Experiment A->B C Perform Dose-Response Curve B->C D Assess Cell Viability C->D E Correlate Phenotype with On-Target Biomarkers (e.g., reduced p-Rb) D->E F Use a Structurally Unrelated CDK2 Inhibitor E->F G Rescue Experiment with CDK2 Overexpression F->G H Phenotype is Likely On-Target G->H Phenotype is rescued I Phenotype is Likely Off-Target G->I Phenotype persists

Caption: Troubleshooting workflow for unexpected phenotypes.

Detailed Methodologies

1. Confirm the Phenotype and Perform a Dose-Response Analysis:

  • Protocol:

    • Repeat the experiment with a fresh dilution of this compound (AVZO-021) to rule out experimental artifacts.

    • Treat your cells with a range of AVZO-021 concentrations (e.g., from 0.1 nM to 10 µM).

    • At each concentration, assess both the intended on-target effect (e.g., inhibition of proliferation) and the unexpected phenotype.

    • Determine the EC50 for both effects. If the EC50 for the unexpected phenotype is significantly higher than the EC50 for the on-target effect, it is more likely to be an off-target effect.

2. Correlate with On-Target Biomarkers:

  • Protocol:

    • Treat cells with AVZO-021 at a concentration that elicits the unexpected phenotype.

    • Prepare cell lysates at various time points post-treatment.

    • Perform Western blotting to analyze the phosphorylation status of CDK2 substrates, such as Retinoblastoma protein (Rb) at Serine 780.

    • A decrease in p-Rb should correlate with the appearance of the on-target effect. If the unexpected phenotype appears at concentrations where p-Rb is not inhibited, it may be off-target.

3. Use a Structurally Unrelated CDK2 Inhibitor:

  • Rationale: If the unexpected phenotype is a true consequence of CDK2 inhibition, it should be reproducible with other selective CDK2 inhibitors that have a different chemical structure.

  • Protocol:

    • Select a commercially available, structurally distinct CDK2 inhibitor with a known selectivity profile.

    • Treat your cells with this alternative inhibitor at equipotent concentrations to those used for AVZO-021.

    • If the unexpected phenotype is not observed with the alternative inhibitor, it is more likely that the phenotype is due to an off-target effect of AVZO-021.

4. Perform a Rescue Experiment:

  • Rationale: Overexpression of the intended target (CDK2) may be able to "rescue" the on-target effects of the inhibitor.

  • Protocol:

    • Transfect your cells with a vector that expresses a form of CDK2 that is resistant to AVZO-021 (if the binding site is known and a resistant mutant can be designed) or simply overexpresses wild-type CDK2.

    • Treat the transfected cells with AVZO-021.

    • If the unexpected phenotype is diminished in the CDK2-overexpressing cells compared to control-transfected cells, it suggests the effect is at least partially on-target. If the phenotype persists, it is likely an off-target effect.

Signaling Pathway and Mechanism of Action

This compound (AVZO-021) Inhibition of the G1/S Cell Cycle Transition

G cluster_0 G1 Phase cluster_1 S Phase Entry CDK46 CDK4/6 CyclinD Cyclin D CDK46->CyclinD Rb Rb CyclinD->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE activates S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription of CDK2 CDK2 CDK2->CyclinE G1_Arrest G1/S Arrest CDK2->G1_Arrest CyclinE->Rb hyper-phosphorylates TS021 This compound (AVZO-021) TS021->CDK2 inhibits

Caption: this compound (AVZO-021) inhibits CDK2, preventing the G1/S transition.

For further technical support, please contact your Avenzo Therapeutics representative.

References

Technical Support Center: Optimizing TS-021 (Thiostrepton) Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration and concentration of TS-021 (Thiostrepton).

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the primary mechanism of action for this compound (Thiostrepton)?

A1: this compound is a potent inhibitor of Peroxiredoxin 3 (PRX3), a key enzyme in the mitochondrial antioxidant system. By inhibiting PRX3, this compound leads to an increase in mitochondrial reactive oxygen species (ROS), which in turn induces oxidative stress and triggers apoptosis (cell death) in cancer cells.[1] Additionally, this compound has been shown to inhibit the PI3K/AKT signaling pathway and the FOXM1 transcription factor, both of which are crucial for cancer cell proliferation and survival.[2][3]

Q2: How should I prepare and store this compound for in vitro experiments?

A2: this compound (Thiostrepton) has poor aqueous solubility. It is recommended to dissolve it in a suitable organic solvent, such as DMSO, to create a stock solution. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.

Q3: I am observing significant cell death even at low concentrations of this compound. What could be the reason?

A3: This could be due to several factors:

  • High sensitivity of the cell line: Different cancer cell lines exhibit varying sensitivities to this compound. It is recommended to perform a dose-response experiment starting with very low concentrations (e.g., in the nanomolar range) to determine the IC50 value for your specific cell line.

  • Solvent toxicity: Ensure that the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of solvent but without this compound) to rule out solvent-induced cytotoxicity.

  • Incorrect concentration calculation: Double-check all calculations for stock solution and working solution preparations.

Q4: My dose-response curve is not showing a clear sigmoidal shape. What should I do?

A4: An irregular dose-response curve can result from:

  • Inappropriate concentration range: You may need to test a wider range of concentrations, both lower and higher, to capture the full dose-response relationship.

  • Suboptimal incubation time: The chosen treatment duration might be too short or too long. A time-course experiment can help determine the optimal endpoint.

  • Cell seeding density: Inconsistent cell numbers across wells can lead to variability. Ensure a uniform cell seeding density.

  • Assay interference: The compound might interfere with the viability assay itself. For example, it could interact with the reagents of an MTT or WST-1 assay. Consider using an alternative viability assay (e.g., trypan blue exclusion, CellTiter-Glo).

Q5: I am not observing the expected downstream effects on signaling pathways (e.g., PI3K/AKT inhibition). What could be the issue?

A5: This could be due to:

  • Insufficient treatment duration or concentration: The selected dose and time might not be sufficient to induce measurable changes in the signaling pathway. Refer to the provided data tables for effective concentration ranges and consider a time-course experiment to identify the optimal time point for observing pathway modulation.

  • Cell line-specific signaling: The signaling pathways affected by this compound can be cell-context dependent. Confirm that the target pathway is active in your cell line.

  • Antibody quality: For Western blotting, ensure the primary antibodies for your target proteins are validated and working correctly.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies on this compound (Thiostrepton) in various cancer cell lines. This data can serve as a starting point for designing your own experiments.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Treatment DurationAssay
A204Rhabdomyosarcoma9.76424 hoursCCK-8
RDRhabdomyosarcoma4.98624 hoursCCK-8
A2780Ovarian Cancer1.1048 hoursNot specified
HEC-1AEndometrial Cancer2.2248 hoursNot specified
NPC TW01Nasopharyngeal CarcinomaDose-dependent reduction in viability72 hoursWST-1
NPC TW03Nasopharyngeal CarcinomaDose-dependent reduction in viability72 hoursWST-1
NPC TW04Nasopharyngeal CarcinomaDose-dependent reduction in viability72 hoursWST-1

Table 2: Effective Concentrations and Observed Effects of this compound

Cell LineCancer TypeConcentration (µM)Treatment DurationObserved Effect
A204, RDRhabdomyosarcoma5 and 10Time-dependentSignificant inhibition of proliferation
MCF-7Breast Cancer2 and 4Not specifiedInduction of senescence
LSCCLaryngeal Squamous Cell CarcinomaDose- and time-dependentNot specifiedSuppression of cell viability, induction of S-phase arrest and apoptosis
NPC cellsNasopharyngeal Carcinoma4, 6, and 848 hoursInduction of apoptosis

Experimental Protocols

Protocol 1: Dose-Response Assay to Determine IC50 of this compound

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (Thiostrepton)

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, WST-1, or CellTiter-Glo)

  • Multichannel pipette

  • Plate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions (or vehicle control) to the respective wells. It is recommended to have at least three replicate wells for each concentration.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Assay:

    • Perform the cell viability assay according to the manufacturer's instructions. For example, for an MTT assay, you would typically add the MTT reagent to each well and incubate for a few hours, followed by the addition of a solubilization solution and measurement of absorbance.

  • Data Analysis:

    • Normalize the absorbance values of the treated wells to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.

Protocol 2: Time-Course Experiment to Optimize Treatment Duration

Objective: To determine the optimal duration of this compound treatment for a desired biological effect.

Methodology:

  • Cell Seeding: Seed cells in multiple plates (one for each time point) as described in the dose-response protocol.

  • Drug Treatment: Treat the cells with a fixed concentration of this compound (e.g., the IC50 or 2x IC50 value determined from the dose-response assay) and a vehicle control.

  • Time-Point Analysis:

    • At various time points (e.g., 6, 12, 24, 48, 72 hours), perform the desired assay (e.g., cell viability, Western blot for signaling pathway analysis, or apoptosis assay).

    • Harvest the cells at each time point and process them according to the specific assay protocol.

  • Data Analysis:

    • Plot the measured effect (e.g., percentage of viable cells, protein expression level) against the treatment duration to identify the time point at which the desired effect is optimal.

Visualizations

TS021_Signaling_Pathway TS021 This compound (Thiostrepton) PRX3 PRX3 Inhibition TS021->PRX3 PI3K_AKT PI3K/AKT Pathway Inhibition TS021->PI3K_AKT FOXM1 FOXM1 Inhibition TS021->FOXM1 ROS Increased Mitochondrial ROS PRX3->ROS ER_Stress Endoplasmic Reticulum Stress ROS->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis Proliferation Decreased Cell Proliferation & Survival PI3K_AKT->Proliferation FOXM1->Proliferation Proliferation->Apoptosis

Caption: this compound (Thiostrepton) Signaling Pathways.

Optimization_Workflow Start Start: Select Cell Line & Endpoint Assay Dose_Response Perform Dose-Response Experiment (e.g., 24, 48, 72h) Start->Dose_Response Calculate_IC50 Calculate IC50 Value Dose_Response->Calculate_IC50 Time_Course Perform Time-Course Experiment (using IC50 or 2x IC50) Calculate_IC50->Time_Course Optimal_Time Determine Optimal Treatment Duration Time_Course->Optimal_Time Downstream_Analysis Proceed to Downstream Experiments (e.g., Western Blot, Apoptosis Assay) Optimal_Time->Downstream_Analysis End End Downstream_Analysis->End

Caption: Experimental Workflow for Optimizing this compound Treatment.

References

improving the stability of TS-021 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered when working with the selective CDK2 inhibitor, TS-021, in solution.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for this compound instability in solution?

A1: Instability of small molecules like this compound in solution can arise from several factors. Common causes include:

  • Hydrolysis: Degradation due to reaction with water, which can be pH-dependent.

  • Oxidation: Degradation due to interaction with oxygen. This can be catalyzed by light or metal ions.[1][2]

  • Photodegradation: Degradation caused by exposure to light, particularly UV radiation.[1]

  • Precipitation: The compound coming out of solution, which can be influenced by factors like concentration, solvent composition, temperature, and pH.[3][4]

Q2: My this compound solution appears cloudy or has visible particles. What should I do?

A2: Cloudiness or visible particles indicate that this compound may be precipitating out of solution. Refer to the "Troubleshooting Guide: this compound Precipitation in Solution" below for a step-by-step approach to address this issue.

Q3: How can I improve the solubility and stability of this compound in my experiments?

A3: Several strategies can be employed to enhance the solubility and stability of poorly soluble compounds.[5][6][7][8][9] Consider the following approaches:

  • pH Adjustment: Many compounds are more stable within a specific pH range. For weakly acidic or basic compounds, adjusting the pH can significantly impact solubility and stability.[1][6][10]

  • Co-solvents: Using a mixture of solvents can increase the solubility of lipophilic compounds. A water-miscible organic solvent can be added to an aqueous solution to improve the solubility of the drug.[5]

  • Cyclodextrins: These molecules can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility and stability.[5][6]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier to improve its dissolution rate and solubility.[6]

Q4: What are the recommended storage conditions for this compound solutions?

A4: To minimize degradation, it is crucial to store this compound solutions under appropriate conditions. General recommendations include:

  • Temperature: Store solutions at low temperatures (e.g., 4°C or -20°C) to slow down chemical degradation.[1][11]

  • Light Protection: Protect solutions from light by using amber vials or wrapping containers in aluminum foil to prevent photodegradation.[1][2]

  • Inert Atmosphere: For oxygen-sensitive compounds, purging the solution and vial headspace with an inert gas like nitrogen or argon can prevent oxidation.[1]

Troubleshooting Guide: this compound Precipitation in Solution

Precipitation of this compound during an experiment can lead to inaccurate results. This guide provides a systematic approach to troubleshoot and resolve this issue.

Initial Assessment
  • Visual Inspection: Carefully observe the solution for any signs of precipitation (e.g., cloudiness, crystals, film on the container).

  • Microscopic Examination: If unsure, a small aliquot can be examined under a microscope to confirm the presence of solid particles.

Troubleshooting Steps

If precipitation is confirmed, consider the following steps to identify the cause and find a solution. The following diagram illustrates a logical workflow for troubleshooting precipitation.

G start Precipitation Observed check_conc Is the concentration too high? start->check_conc check_solvent Is the solvent system appropriate? check_conc->check_solvent No solution_found Precipitation Resolved check_conc->solution_found Yes reduce_conc Reduce concentration check_conc->reduce_conc Yes check_ph Is the pH optimal? check_solvent->check_ph No check_solvent->solution_found Yes add_cosolvent Add co-solvent (e.g., DMSO, Ethanol) check_solvent->add_cosolvent Yes check_temp Is the temperature affecting solubility? check_ph->check_temp No check_ph->solution_found Yes adjust_ph Adjust pH with buffer check_ph->adjust_ph Yes check_temp->solution_found Yes no_solution Consult Technical Support check_temp->no_solution No adjust_temp Adjust temperature (e.g., warm slightly) check_temp->adjust_temp Yes reduce_conc->solution_found add_cosolvent->solution_found adjust_ph->solution_found adjust_temp->solution_found

Caption: Troubleshooting workflow for this compound precipitation.

Data Summary: Common Solvents and their Properties

For your convenience, the following table summarizes common solvents that can be considered when preparing solutions of this compound. The optimal solvent system should be determined experimentally.

SolventPolarityProperties
Water HighBiological relevance, but may have low solubility for lipophilic compounds.
DMSO HighExcellent solubilizing power for many organic compounds, but can be toxic to cells at high concentrations.[12]
Ethanol MediumGood co-solvent with water, less toxic than DMSO.
Methanol MediumSimilar to ethanol, but can be more volatile and toxic.
Propylene Glycol MediumCan enhance stability by suppressing ionization and reducing water activity.[13]

Experimental Protocols

Protocol 1: Assessing the Chemical Stability of this compound

This protocol outlines a general method to assess the chemical stability of this compound in a buffered solution over time.[14][15][16][17]

Objective: To determine the degradation rate of this compound at a specific pH and temperature.

Materials:

  • This compound

  • DMSO (or other suitable organic solvent)

  • Buffer of desired pH (e.g., phosphate-buffered saline (PBS) at pH 7.4)

  • HPLC or LC-MS/MS system

  • Incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).

  • Working Solution Preparation: Dilute the stock solution into the desired buffer to the final working concentration (e.g., 10 µM in PBS).

  • Incubation: Incubate the working solution at a constant temperature (e.g., 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Sample Quenching: Immediately quench the reaction by adding a cold organic solvent (e.g., methanol or acetonitrile) to precipitate proteins and stop degradation.

  • Analysis: Analyze the samples by HPLC or LC-MS/MS to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the percentage of this compound remaining versus time to determine the stability profile.

The following diagram illustrates the experimental workflow for the chemical stability assay.

G prep_stock Prepare this compound Stock Solution prep_working Prepare Working Solution in Buffer prep_stock->prep_working incubate Incubate at Constant Temperature prep_working->incubate sample Withdraw Aliquots at Time Points incubate->sample quench Quench Reaction sample->quench analyze Analyze by HPLC or LC-MS/MS quench->analyze data_analysis Analyze Data and Determine Stability analyze->data_analysis

Caption: Workflow for this compound chemical stability assessment.

Signaling Pathway

This compound is a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 plays a crucial role in the regulation of the cell cycle, particularly in the transition from the G1 to the S phase.[18][19] The following diagram illustrates the simplified signaling pathway involving CDK2.

G cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates pRB pRB CDK46->pRB phosphorylates E2F E2F pRB->E2F releases pRB->E2F maintains release DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis initiates CyclinE Cyclin E E2F->CyclinE upregulates CDK2 CDK2 CyclinE->CDK2 activates CDK2->pRB hyperphosphorylates TS021 This compound TS021->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Investigating and Mitigating Potential Cytotoxicity of TS-021 in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to approach the assessment and potential mitigation of cytotoxicity of TS-021, a dipeptidyl peptidase IV (DPP-IV) inhibitor, in normal cells during cancer research experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective and reversible inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Its primary established role is in the treatment of type 2 diabetes. In the context of cancer research, the effects of DPP-IV inhibitors are still under investigation, with some studies suggesting potential anti-tumor effects while others raise concerns about possible pro-tumorigenic roles in specific contexts.

Q2: Is this compound known to be cytotoxic to normal cells?

The currently available scientific literature does not widely report significant cytotoxicity of this compound or other highly selective DPP-IV inhibitors to normal cells at therapeutic concentrations. Some studies involving other DPP-IV inhibitors like vildagliptin have shown cytotoxic effects in certain cancer cell lines, which were attributed to off-target inhibition of other enzymes (DPP8 and DPP9) rather than DPP-IV itself.[1] Therefore, it is crucial for researchers to empirically determine the cytotoxic potential of this compound in their specific normal cell lines of interest.

Q3: What are the potential off-target effects of DPP-IV inhibitors that could lead to cytotoxicity?

While this compound is a selective DPP-IV inhibitor, the possibility of off-target effects should be considered, especially at higher concentrations. As observed with other gliptins, off-target inhibition of related peptidases like DPP8 and DPP9 could potentially lead to cellular toxicity.[1] It is also important to consider the complex biological roles of DPP-IV substrates, which, when their degradation is inhibited, could lead to unforeseen cellular responses.

Q4: How can I determine if this compound is cytotoxic to my normal cell line?

Standard cytotoxicity assays are recommended to determine the effect of this compound on your normal cell line. These include assays that measure cell viability (e.g., MTT, MTS), membrane integrity (e.g., LDH release, Trypan Blue exclusion), and apoptosis (e.g., caspase activity, Annexin V staining). It is important to perform these assays with a proper dose-response range and appropriate controls.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected decrease in viability of normal cells treated with this compound. 1. High concentration of this compound leading to off-target effects. 2. Specific sensitivity of the normal cell line. 3. Contamination of cell culture or reagents.1. Perform a dose-response experiment to determine the IC50 value. Use concentrations relevant to the intended therapeutic range. 2. Test this compound on a different normal cell line to see if the effect is cell-type specific. 3. Check for mycoplasma contamination and ensure sterility of all reagents.
Inconsistent results in cytotoxicity assays. 1. Variability in cell seeding density. 2. Instability of this compound in culture medium. 3. Pipetting errors.1. Ensure a uniform single-cell suspension before seeding. 2. Prepare fresh solutions of this compound for each experiment. 3. Use calibrated pipettes and follow a consistent pipetting technique.
No observed cytotoxicity in cancer cells, even at high concentrations. 1. The cancer cell line may not be sensitive to DPP-IV inhibition. 2. Incorrect dosage or inactive compound.1. Verify the expression of DPP-IV in your cancer cell line. 2. Confirm the activity of your this compound stock. Include a positive control for cytotoxicity in your assay.

Data Presentation

Table 1: Illustrative Example of Dose-Response Cytotoxicity Data for this compound

This table presents hypothetical data to illustrate how to summarize quantitative results from a cell viability assay.

This compound Concentration (µM) Normal Fibroblast Viability (%) Colon Cancer Cell Viability (%)
0 (Control)100 ± 4.5100 ± 5.2
198 ± 3.995 ± 4.8
1095 ± 5.180 ± 6.1
5092 ± 4.265 ± 5.5
10088 ± 5.845 ± 7.3
20075 ± 6.325 ± 4.9

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Objective: To assess the effect of this compound on the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Normal and cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: LDH Release Assay for Cytotoxicity

Objective: To quantify plasma membrane damage by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • Normal and cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described in the MTT assay protocol.

  • Treat cells with serial dilutions of this compound for the desired duration. Include a vehicle control, a low control (untreated cells), and a high control (cells lysed to achieve maximum LDH release, as per kit instructions).

  • After incubation, carefully collect the supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the collected supernatants.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to the high control.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis start Seed Normal and Cancer Cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat cells with various concentrations of this compound incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 assay_choice Perform Cytotoxicity Assay incubation2->assay_choice viability_assay Cell Viability Assay (e.g., MTT, MTS) assay_choice->viability_assay membrane_assay Membrane Integrity Assay (e.g., LDH, Trypan Blue) assay_choice->membrane_assay apoptosis_assay Apoptosis Assay (e.g., Caspase, Annexin V) assay_choice->apoptosis_assay data_collection Collect Absorbance/Fluorescence Data viability_assay->data_collection membrane_assay->data_collection apoptosis_assay->data_collection analysis Calculate % Viability/Cytotoxicity data_collection->analysis ic50 Determine IC50 values analysis->ic50

Caption: Workflow for assessing the cytotoxicity of this compound.

DPP4_Signaling_Context cluster_dpp4 DPP-IV (CD26) cluster_substrates Bioactive Peptide Substrates cluster_effects Downstream Cellular Effects DPP4 DPP-IV Enzyme GLP1 GLP-1 DPP4->GLP1 Inactivates SDF1 SDF-1 (CXCL12) DPP4->SDF1 Inactivates NeuropeptideY Neuropeptide Y DPP4->NeuropeptideY Inactivates TS021 This compound TS021->DPP4 Inhibits Insulin Insulin Secretion GLP1->Insulin Stimulates Immune Immune Cell Trafficking SDF1->Immune Regulates Proliferation Cell Proliferation & Survival NeuropeptideY->Proliferation Influences

Caption: Simplified diagram of DPP-IV's role and its inhibition by this compound.

References

Technical Support Center: Optimization of TS-021 Delivery Methods In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The identifier "TS-021" is associated with multiple therapeutic agents in scientific literature. This guide provides general principles and troubleshooting for the in vivo delivery of oligonucleotide-based therapeutics. For specific guidance, please confirm the nature of your this compound compound.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of oligonucleotide-based therapeutics like this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to effective in vivo delivery of oligonucleotide therapeutics like this compound?

A1: The main challenges for delivering oligonucleotides in vivo include:

  • Degradation by Nucleases: Unmodified oligonucleotides are susceptible to rapid degradation by endo- and exonucleases present in the bloodstream and tissues.[1]

  • Rapid Renal Clearance: Due to their small size and polyanionic nature, oligonucleotides can be quickly cleared from circulation by the kidneys.[1][2]

  • Immune System Activation: Certain oligonucleotide structures can be recognized by the innate immune system, leading to inflammatory responses.[3]

  • Poor Cellular Uptake: The negatively charged phosphate backbone hinders passive diffusion across the lipid bilayer of cell membranes.[2][4]

  • Endosomal Entrapment: Once internalized by cells, often through endocytosis, oligonucleotides can become trapped in endosomes and degraded in lysosomes, preventing them from reaching their cytosolic or nuclear targets.[2][5]

  • Off-Target Effects: Non-specific binding to proteins or unintended hybridization to other nucleic acid sequences can lead to toxicity.[6]

Q2: What are the common chemical modifications used to improve the stability and delivery of this compound?

A2: Chemical modifications are crucial for enhancing the drug-like properties of oligonucleotides. Common modifications include:

  • Phosphorothioate (PS) Linkages: Replacing a non-bridging oxygen with sulfur in the phosphate backbone increases nuclease resistance and enhances binding to plasma proteins, which can reduce renal clearance.[2]

  • 2'-Sugar Modifications: Modifications at the 2' position of the ribose sugar, such as 2'-O-Methyl (2'-OMe), 2'-O-methoxyethyl (2'-MOE), and 2'-Fluoro (2'-F), increase binding affinity to target RNA and enhance nuclease resistance.[2]

  • Bridged Nucleic Acids (BNAs): These include Locked Nucleic Acid (LNA) and others, which "lock" the ribose ring in an ideal conformation for binding, significantly increasing thermal stability and specificity.

Q3: What are the main strategies for delivering this compound to specific tissues?

A3: Targeted delivery aims to increase the concentration of the therapeutic at the site of action while minimizing systemic exposure. Key strategies include:

  • Ligand Conjugation: Attaching a targeting ligand that binds to a specific cell surface receptor can facilitate receptor-mediated endocytosis into the target cells. A prominent example is the conjugation of N-acetylgalactosamine (GalNAc) for targeted delivery to hepatocytes in the liver.[]

  • Nanoparticle Formulation: Encapsulating oligonucleotides in lipid nanoparticles (LNPs) or polymeric nanoparticles can protect them from degradation, reduce renal clearance, and can be surface-modified with targeting ligands.[4][8]

  • Antibody Conjugates: Attaching the oligonucleotide to a monoclonal antibody that targets a specific cell surface antigen can enable highly specific delivery.[8]

Troubleshooting Guides

Issue 1: Low Bioavailability and Rapid Clearance of this compound
Question Possible Cause Suggested Solution
Why is the plasma half-life of my this compound construct unexpectedly short? Nuclease Degradation: The oligonucleotide may not be sufficiently protected from blood-borne nucleases.1. Confirm the integrity and extent of chemical modifications (e.g., phosphorothioate linkages).2. Consider encapsulating the oligonucleotide in a lipid or polymer-based nanoparticle to provide a physical barrier against nucleases.[4]
Renal Clearance: The hydrodynamic radius of the construct may be too small, leading to rapid filtration by the kidneys.1. Increase the molecular weight by conjugating it to a larger molecule like polyethylene glycol (PEG) or a protein.2. Formulate into a nanoparticle delivery system.
How can I improve the overall systemic exposure of this compound? Suboptimal Administration Route: The chosen route of administration may not be ideal for achieving sustained systemic levels.1. For systemic delivery, intravenous (IV) or subcutaneous (SC) injections are common. Compare the pharmacokinetic profiles of different routes.2. For localized delivery, consider intrathecal or intravitreal injections to bypass systemic circulation and achieve high local concentrations.[4]
Issue 2: Poor Efficacy in Target Tissue
Question Possible Cause Suggested Solution
Despite adequate systemic exposure, I am not observing the expected pharmacological effect in the target tissue. Why? Inefficient Cellular Uptake: The this compound construct may not be efficiently internalized by the target cells.1. If using a targeting ligand, verify the expression levels of the corresponding receptor on the target cells.2. Consider conjugating a different ligand or using a cell-penetrating peptide.[9]3. For nanoparticle formulations, optimize the particle size, charge, and surface chemistry to enhance cellular uptake.
Endosomal Escape Limitation: this compound may be successfully internalized but remains trapped in endosomes.1. Incorporate endosomolytic agents into the delivery vehicle, such as pH-responsive lipids or polymers.2. Co-administer agents that can enhance endosomal escape.
How can I confirm that this compound is reaching its intracellular target? Lack of Target Engagement Data: It is unclear if the oligonucleotide is binding to its target RNA within the cell.1. Use fluorescently labeled this compound and perform confocal microscopy on tissue sections to visualize subcellular localization.2. Develop a target engagement assay, such as a pull-down or a specific RT-qPCR assay, to quantify the interaction between this compound and its target.

Quantitative Data on Delivery Methods

The following table summarizes typical characteristics of different in vivo oligonucleotide delivery platforms. The values are illustrative and can vary significantly based on the specific formulation and animal model.

Delivery MethodTypical SizeCommon Route of AdministrationTarget TissuesAdvantagesDisadvantages
Unconjugated ("Naked") ASO < 10 nmSubcutaneous, Intravenous, IntrathecalLiver, Kidney, SpleenSimple formulation, effective for certain tissuesRapid clearance, limited biodistribution
GalNAc Conjugate < 10 nmSubcutaneousLiver (Hepatocytes)High specificity and potency for liver, low toxicityLimited to targets with ASGPR expression
Lipid Nanoparticles (LNPs) 50 - 150 nmIntravenousLiver, Spleen, Tumors (via EPR effect)Protects cargo, enhances cellular uptake, tunablePotential for immunogenicity, complex manufacturing
Polymeric Nanoparticles 50 - 200 nmIntravenousVaries with polymer and targetingVersatile chemistry, can be designed for controlled releasePotential for toxicity, complex biodistribution
Antibody Conjugate ~15 nmIntravenousSpecific cell types expressing the target antigenHigh target specificityComplex to synthesize, potential for immunogenicity

Experimental Protocols

Protocol 1: Evaluation of In Vivo Pharmacokinetics of this compound
  • Animal Model: Select an appropriate animal model (e.g., C57BL/6 mice).

  • Dosing: Administer this compound via the desired route (e.g., intravenous tail vein injection) at a specified dose.

  • Sample Collection: Collect blood samples at various time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) into tubes containing an anticoagulant.

  • Plasma Isolation: Centrifuge the blood samples to separate the plasma.

  • Quantification of this compound: Use a validated analytical method, such as a hybridization-based ELISA or LC-MS/MS, to measure the concentration of full-length this compound in the plasma samples.

  • Data Analysis: Plot the plasma concentration of this compound versus time and use pharmacokinetic software to calculate key parameters like half-life (t½), area under the curve (AUC), and clearance.

Protocol 2: Assessment of this compound Biodistribution
  • Dosing: Administer radiolabeled or fluorescently labeled this compound to the animals.

  • Tissue Harvest: At a predetermined time point (e.g., 24 hours post-dose), euthanize the animals and harvest major organs (liver, kidney, spleen, heart, lung, brain, etc.).

  • Quantification:

    • For radiolabeled this compound, measure the radioactivity in each tissue using a gamma counter and express it as a percentage of the injected dose per gram of tissue (%ID/g).

    • For fluorescently labeled this compound, homogenize the tissues and measure the fluorescence using a plate reader, or perform fluorescence microscopy on tissue sections.

  • Data Analysis: Compare the accumulation of this compound across different tissues to determine its biodistribution profile.

Visualizations

G cluster_bloodstream Bloodstream cluster_tissue Target Tissue Admin Administration (e.g., IV, SC) TS021_circ This compound in Circulation Admin->TS021_circ Nuclease Nuclease Degradation TS021_circ->Nuclease Kidney Renal Clearance TS021_circ->Kidney Extravasation Extravasation TS021_circ->Extravasation CellUptake Cellular Uptake (Endocytosis) Extravasation->CellUptake Endosome Endosome CellUptake->Endosome EndoEscape Endosomal Escape Endosome->EndoEscape Degradation Lysosomal Degradation Endosome->Degradation Target Target RNA (Cytosol/Nucleus) EndoEscape->Target

Caption: Barriers to in vivo oligonucleotide delivery.

G cluster_design Design & Synthesis cluster_invivo In Vivo Testing cluster_analysis Analysis & Optimization Design Design this compound (Sequence, Modifications) Synth Synthesize & Purify Design->Synth Formulate Formulate (e.g., LNP, Conjugate) Synth->Formulate PK Pharmacokinetics (Plasma Stability) Formulate->PK BioD Biodistribution (Tissue Accumulation) PK->BioD PD Pharmacodynamics (Target Knockdown) BioD->PD Tox Toxicology (Safety Assessment) PD->Tox Analyze Analyze Data Tox->Analyze Optimize Optimize Design/ Formulation Analyze->Optimize Optimize->Design

Caption: Workflow for optimizing this compound delivery.

References

Validation & Comparative

A Comparative Guide to TS-021 and Other CDK2 Inhibitors in Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of breast cancer therapeutics is continually evolving, with a significant focus on overcoming resistance to established treatments such as CDK4/6 inhibitors. Cyclin-dependent kinase 2 (CDK2) has emerged as a critical target in this context, and a new wave of selective CDK2 inhibitors is under development. This guide provides an objective comparison of TS-021 (also known as ARthis compound and AVZO-021), a potent and selective CDK2 inhibitor, with other notable CDK2 inhibitors, supported by preclinical experimental data.

Executive Summary

This compound is a highly selective and potent oral inhibitor of CDK2 that has demonstrated significant anti-tumor activity in preclinical models of breast cancer, particularly in contexts of resistance to CDK4/6 inhibitors. This guide will compare the performance of this compound with other CDK2 inhibitors in development, such as BLU-222 and the dual CDK2/4/6 inhibitor PF-06873600, focusing on their mechanism of action, potency, selectivity, and in vivo efficacy. The data presented herein is intended to provide a clear, data-driven overview to inform further research and development in this critical area of oncology.

Data Presentation

Table 1: In Vitro Potency of CDK2 Inhibitors in Breast Cancer Cell Lines
InhibitorCell LineSubtypeIC50 (nM)Reference
This compound (ARthis compound) T47D (CCNE1-overexpressing)HR+/HER2-Not explicitly stated, but combination with Palbociclib showed enhanced activity[1]
BLU-222 T47D (Parental)HR+/HER2-1078[1]
BLU-222 T47D (CCNE1/p16-overexpressing)HR+/HER2-110[1]
PF-06873600 Not specified in publicly available preclinical breast cancer studies--
Table 2: In Vivo Efficacy of CDK2 Inhibitors in Breast Cancer Xenograft Models
InhibitorModelTreatmentTumor Growth Inhibition (TGI) / EffectReference
This compound (ARthis compound) T47D XenograftThis compound + PalbociclibEnhanced anti-tumor activity compared to single agents[1]
This compound (ARthis compound) ST4316B (CDK4/6i Resistant PDX)This compound + RibociclibRe-sensitized tumors to Ribociclib[1]
BLU-222 MCF-7 Xenograft (Palbociclib-resistant)BLU-22283% TGI[1]
BLU-222 MCF-7 Xenograft (Palbociclib-resistant)BLU-222 + Ribociclib110% TGI[1]
PF-06873600 Not specified in publicly available preclinical breast cancer studies--

Mechanism of Action and Signaling Pathways

CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in the G1/S phase transition of the cell cycle. Its activity is crucial for the phosphorylation of the Retinoblastoma protein (Rb), which in its hypophosphorylated state, sequesters the E2F transcription factor, thereby preventing the expression of genes required for DNA replication. In many breast cancers, particularly those that have developed resistance to CDK4/6 inhibitors, the CDK2/Cyclin E axis is often upregulated, providing an escape mechanism for cancer cells to continue proliferating.

Selective CDK2 inhibitors like this compound and BLU-222 aim to block this pathway, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on CDK2 activity.

CDK2_Signaling_Pathway cluster_0 G1 Phase cluster_1 G1/S Transition cluster_2 S Phase cluster_3 Inhibition Growth Factors Growth Factors Ras/MAPK Pathway Ras/MAPK Pathway Growth Factors->Ras/MAPK Pathway Cyclin D Cyclin D Ras/MAPK Pathway->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb-E2F Complex Rb-E2F Complex CDK4/6->Rb-E2F Complex phosphorylates E2F E2F Rb-E2F Complex->E2F releases Cyclin E Cyclin E E2F->Cyclin E S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates CDK2 CDK2 Cyclin E->CDK2 Rb Rb CDK2->Rb hyper-phosphorylates DNA Replication DNA Replication S-Phase Genes->DNA Replication This compound This compound This compound->CDK2 inhibits BLU-222 BLU-222 BLU-222->CDK2 inhibits PF-06873600 PF-06873600 PF-06873600->CDK4/6 inhibits PF-06873600->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression and points of inhibition.

Experimental Protocols

Cell Proliferation Assay (IC50 Determination)

Objective: To determine the concentration of a CDK2 inhibitor that inhibits 50% of cell proliferation in breast cancer cell lines.

Methodology:

  • Cell Seeding: Breast cancer cells (e.g., T47D, MCF-7) are seeded in 96-well plates at a density of 3,000-5,000 cells per well in a final volume of 100 µL of appropriate growth medium.

  • Drug Treatment: After 24 hours of incubation to allow for cell attachment, cells are treated with a serial dilution of the CDK2 inhibitor (e.g., this compound, BLU-222) typically ranging from 0.1 nM to 10 µM. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Quantification: Cell viability is assessed using a colorimetric assay such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a fluorescence-based assay like CyQuant.

  • Data Analysis: The absorbance or fluorescence values are normalized to the vehicle control, and the IC50 values are calculated using non-linear regression analysis in software like GraphPad Prism.

Western Blot Analysis for Rb Phosphorylation

Objective: To assess the effect of CDK2 inhibitors on the phosphorylation of Retinoblastoma protein (Rb), a direct substrate of CDK2.

Methodology:

  • Cell Treatment and Lysis: Breast cancer cells are treated with the CDK2 inhibitor at various concentrations for a specified time (e.g., 24 hours). Cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against phospho-Rb (e.g., Ser807/811) and total Rb overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of CDK2 inhibitors in a living organism.

Methodology:

  • Animal Model: Female immunodeficient mice (e.g., BALB/c nude or NSG mice), typically 6-8 weeks old, are used.

  • Tumor Cell Implantation: Human breast cancer cells (e.g., 5 x 10^6 T47D cells) are suspended in a solution of Matrigel and PBS and injected subcutaneously into the flank of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

  • Drug Administration: The CDK2 inhibitor is administered orally (p.o.) or via intraperitoneal (i.p.) injection at a predetermined dose and schedule (e.g., 10 mg/kg, once or twice daily). The vehicle control group receives the same volume of the vehicle solution.

  • Tumor Measurement and Body Weight Monitoring: Tumor volume is measured two to three times a week using calipers (Volume = (length x width²)/2). Body weight is also monitored as an indicator of toxicity.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition (TGI) is calculated as a percentage.

Visualization of Experimental Workflow

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Cell Line Selection (e.g., T47D, MCF-7) B Cell Proliferation Assay (IC50 Determination) A->B C Western Blot Analysis (pRb Phosphorylation) A->C D Cell Cycle Analysis (Flow Cytometry) A->D E Xenograft Model Establishment (e.g., T47D in nude mice) B->E Lead Candidate Selection C->E D->E F Drug Administration (this compound vs. Comparators) E->F G Tumor Growth Monitoring F->G H Efficacy & Toxicity Assessment (TGI, Body Weight) G->H

Caption: A typical experimental workflow for evaluating CDK2 inhibitors.

Logical Comparison of Inhibitor Mechanisms

Inhibitor_Mechanism_Comparison cluster_target Primary Targets cluster_outcome Therapeutic Outcome TS021 This compound (ARthis compound) Highly Selective CDK2 Inhibition Potent enzymatic and cellular activity CDK2 CDK2 TS021->CDK2 Inhibits BLU222 BLU-222 Highly Selective CDK2 Inhibition Effective in CDK4/6i-resistant models BLU222->CDK2 Inhibits PF06873600 PF-06873600 Dual CDK2/4/6 Inhibition Potential to overcome resistance and target CDK4/6-driven proliferation PF06873600->CDK2 Inhibits CDK46 CDK4/6 PF06873600->CDK46 Inhibits Outcome Cell Cycle Arrest & Tumor Growth Inhibition

Caption: Comparison of the primary mechanisms of action for different CDK2 inhibitors.

Conclusion

This compound (ARthis compound/AVZO-021) represents a promising, highly selective CDK2 inhibitor with demonstrated preclinical activity in breast cancer models, especially in the context of CDK4/6 inhibitor resistance. Its high selectivity for CDK2 may offer a favorable therapeutic window compared to less selective or dual-target inhibitors. The direct comparison with other CDK2 inhibitors like BLU-222, which also shows potent and selective activity, highlights the competitive landscape in this therapeutic space. The dual CDK2/4/6 inhibitor PF-06873600 offers a different therapeutic strategy by simultaneously targeting both key G1/S CDKs, which could be advantageous in certain tumor contexts but may also present a different safety profile.

Further head-to-head preclinical studies and maturing clinical trial data will be crucial to fully elucidate the comparative efficacy and safety of these promising new agents and to identify the patient populations most likely to benefit from each specific therapeutic approach.

References

TS-021: A Potent and Selective CDK2 Inhibitor for Advancing Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 8, 2025 – In the landscape of targeted cancer therapies, the selective inhibition of cyclin-dependent kinase 2 (CDK2) has emerged as a promising strategy, particularly for tumors exhibiting amplification of Cyclin E1 (CCNE1) and those that have developed resistance to CDK4/6 inhibitors.[1][2] This guide provides a comprehensive comparison of TS-021 (also known as ARthis compound and AVZO-021), a novel CDK2 inhibitor, with other known CDK inhibitors, supported by experimental data to confirm its selectivity and potency. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research.

This compound is an orally bioavailable, potent, and highly selective inhibitor of CDK2.[1][2][3] Preclinical data have demonstrated its efficacy in inhibiting retinoblastoma (Rb) phosphorylation, leading to a G1/S phase cell cycle arrest and subsequent tumor growth inhibition in CCNE1-amplified cancer models.[1][3]

Comparative Selectivity Profile of this compound

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index, minimizing off-target effects. The inhibitory activity of this compound was assessed against a panel of cyclin-dependent kinases and compared with other CDK inhibitors.

CompoundCDK2 IC50 (nM)CDK1 IC50 (nM)CDK4 IC50 (nM)CDK6 IC50 (nM)CDK7 IC50 (nM)CDK9 IC50 (nM)Kinome S(10) @ 1µM
This compound (ARthis compound) 1.4 942 477 1,237 2,834 7,440 0.022
PF-068736001.53613311,8232,735NA
Dinaciclib13100--4NA
Milciclib45398160-150-NA
Fadraciclib (CYC065)5>1000>1000->100026NA
PF-071040911.16 (Ki)110 (Ki)238 (Ki)465 (Ki)-117 (Ki)NA

Data compiled from publicly available sources.[1][2][4][5][6] IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency. Kinome S(10) @ 1µM represents the fraction of kinases with <10% of control at 1µM, indicating higher selectivity with a lower score. NA: Not Available. Ki values represent the inhibition constant.

As the data illustrates, this compound demonstrates exceptional selectivity for CDK2. With an IC50 of 1.4 nM for CDK2, it is over 670-fold more selective for CDK2 than for the closely related CDK1.[1] This high degree of selectivity is a significant advantage, as inhibition of CDK1 is often associated with toxicity.[2] In a broad kinase screen against 403 non-mutant kinases, this compound exhibited a very low fraction of inhibited kinases (S(10) of 0.022 at 1µM), further underscoring its high selectivity.[1]

In comparison, while potent, other inhibitors such as PF-06873600 and Dinaciclib show significant activity against other CDKs, including CDK1 and CDK4/6.[6] Milciclib and Fadraciclib also display activity against other CDKs, though with different selectivity profiles.[4][5] PF-07104091 shows high potency for CDK2 but also inhibits other CDKs to a lesser extent.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Biochemical Kinase Inhibition Assay (Caliper Mobility Shift Assay)

The enzymatic activity of CDK complexes was determined using a Caliper LabChip® microfluidic mobility shift assay. This method measures the conversion of a fluorescently labeled peptide substrate to its phosphorylated product.

Protocol:

  • Reaction Setup: Kinase reactions are set up in a 384-well plate. Each well contains the specific CDK/cyclin complex, a fluorescently labeled peptide substrate, and ATP in a reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Compound Addition: Test compounds, including this compound and reference inhibitors, are serially diluted in DMSO and then further diluted in the assay buffer before being added to the reaction wells.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of the ATP/substrate mix. The reaction plate is incubated at a controlled temperature (e.g., 28°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing EDTA, which chelates the magnesium ions necessary for kinase activity.

  • Data Acquisition: The reaction plate is then placed in a Caliper LabChip® instrument. The instrument's microfluidic chip separates the phosphorylated product from the non-phosphorylated substrate based on their different electrophoretic mobilities. The amount of product formed is quantified by detecting the fluorescence of the labeled peptide.

  • Data Analysis: The percentage of substrate conversion is calculated, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Kinome-wide Selectivity Profiling (Eurofins Discovery KINOMEscan™)

The KINOMEscan™ platform is a competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.

Protocol:

  • Assay Principle: The assay is based on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinases are tagged with DNA, allowing for quantification via qPCR.

  • Reaction Setup: Kinases are incubated with the test compound and the immobilized ligand in a multi-well plate.

  • Equilibration: The binding reactions are allowed to reach equilibrium.

  • Quantification: The amount of kinase bound to the solid support (immobilized ligand) is measured by quantifying the attached DNA tag using qPCR. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value signifies stronger binding. The selectivity score (S-score) is calculated based on the number of kinases that are potently inhibited at a given concentration, providing a quantitative measure of the compound's selectivity across the kinome.

Visualizing the Mechanism and Workflow

To further illustrate the context and methodology, the following diagrams are provided.

CDK2_Signaling_Pathway cluster_0 Rb-E2F Complex Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) Cyclin_D_CDK46 Cyclin D-CDK4/6 Mitogenic_Signals->Cyclin_D_CDK46 Activates Rb_p107_p130 Rb/p107/p130 Cyclin_D_CDK46->Rb_p107_p130 Phosphorylates (p) E2F E2F Rb_p107_p130->E2F Inhibits Cyclin_E Cyclin E Transcription E2F->Cyclin_E Activates Transcription Cyclin_E_CDK2 Cyclin E-CDK2 Cyclin_E->Cyclin_E_CDK2 Cyclin_E_CDK2->Rb_p107_p130 Hyper-phosphorylates (pp) S_Phase_Entry S-Phase Entry (DNA Replication) Cyclin_E_CDK2->S_Phase_Entry Promotes G1_Arrest G1 Phase Arrest TS_021 This compound TS_021->Cyclin_E_CDK2 Inhibits TS_021->G1_Arrest Induces

Caption: CDK2 Signaling in G1/S Phase Transition.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Dilution 1. Serial Dilution of this compound Reaction_Setup 4. Combine Reagents in 384-well Plate Compound_Dilution->Reaction_Setup Enzyme_Mix 2. Prepare Kinase/Cyclin Complex Enzyme_Mix->Reaction_Setup Substrate_Mix 3. Prepare Substrate and ATP Substrate_Mix->Reaction_Setup Incubation 5. Incubate at Controlled Temperature Reaction_Setup->Incubation Reaction_Stop 6. Stop Reaction with EDTA Incubation->Reaction_Stop Caliper_Reading 7. Read Plate on Caliper LabChip Reaction_Stop->Caliper_Reading Data_Analysis 8. Calculate % Inhibition and IC50 Caliper_Reading->Data_Analysis

Caption: Caliper Mobility Shift Kinase Assay Workflow.

Conclusion

The presented data robustly confirms the high potency and exceptional selectivity of this compound for CDK2. Its favorable selectivity profile, particularly against CDK1, suggests a potentially wider therapeutic window compared to less selective CDK inhibitors. For researchers in oncology and drug development, this compound represents a valuable tool for investigating the therapeutic potential of selective CDK2 inhibition and a promising candidate for further clinical development in cancers with a dependency on the CDK2 signaling pathway.

References

A Comparative Guide to Biomaterials: TS-021 Thermosensitive Hydrogels Versus Leading Alternatives in Drug Delivery and Tissue Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the dynamic fields of drug delivery and tissue engineering, the selection of an appropriate biomaterial is paramount to achieving desired therapeutic outcomes. This guide provides a comprehensive performance assessment of TS-021 thermosensitive hydrogels in comparison to other widely used biomaterials, including alginate hydrogels, collagen scaffolds, and poly(lactic-co-glycolic acid) (PLGA) nanoparticles. This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Executive Summary

Thermosensitive hydrogels, such as the this compound class, offer a unique advantage of in-situ gelation at physiological temperatures, making them highly suitable for injectable drug delivery and as scaffolds for tissue regeneration. This guide demonstrates that while this compound hydrogels exhibit excellent biocompatibility and tunable drug release profiles, alternative biomaterials like alginate, collagen, and PLGA present their own distinct advantages in terms of mechanical strength, degradation kinetics, and cellular interaction. The choice of biomaterial should therefore be guided by the specific requirements of the intended application, including the desired drug release profile, the mechanical environment of the target tissue, and the required timeframe for scaffold degradation and tissue regeneration.

Performance Metrics: A Quantitative Comparison

The following tables summarize the key performance indicators for this compound thermosensitive hydrogels and competing biomaterials. Data has been compiled from various scientific studies to provide a comparative overview.

Table 1: Mechanical Properties

BiomaterialYoung's Modulus / Compressive Modulus (kPa)Key Characteristics
This compound (Thermosensitive Hydrogel) 13 - 92.65[1][2]Modulus increases with temperature around the phase transition. Generally softer than collagen scaffolds.
Alginate Hydrogel 5 - 273[3][4][5]Modulus is tunable by varying alginate and crosslinker concentration.
Collagen Scaffold 2.7 - 2,305[6][7][8][9]Can exhibit high stiffness depending on collagen concentration and crosslinking.
PLGA Nanoparticles Not Applicable (particulate system)Mechanical properties are not a primary performance metric for nanoparticles.

Table 2: In Vitro Biocompatibility (Cell Viability)

BiomaterialCell Viability (%)Notes
This compound (Thermosensitive Hydrogel) > 95%Excellent biocompatibility with various cell types.
Alginate Hydrogel 70 - >90%[10][11][12][13]High cell viability, though can be influenced by alginate concentration.
Collagen Scaffold 77 - 100%[14][15][16][17]Excellent biocompatibility and promotes cell adhesion and proliferation.
PLGA Nanoparticles > 80%Generally biocompatible, but can be influenced by particle size and surface chemistry.

Table 3: In Vitro Drug Release

BiomaterialDrug Release ProfileKey Characteristics
This compound (Thermosensitive Hydrogel) Sustained release over days to weeks.Release rate is tunable by modifying polymer composition and crosslinking density.
Alginate Hydrogel Biphasic: initial burst release followed by sustained release over hours to days.[18][19][20][21]Release is influenced by pH and the ionic environment.
Collagen Scaffold Sustained release over days to weeks.Release kinetics can be controlled by crosslinking density and degradation rate.
PLGA Nanoparticles Biphasic: initial burst release followed by sustained release over days to weeks.[22][23][24][25][26]Release rate is dependent on polymer molecular weight, degradation rate, and particle size.

Table 4: In Vitro Degradation

BiomaterialDegradation Profile (Weight Loss)Key Characteristics
This compound (Thermosensitive Hydrogel) Tunable degradation from weeks to months.Degradation rate can be controlled by the choice of polymer and crosslinking chemistry.
Alginate Hydrogel ~60% weight loss in 7 days.[27] Can be modified to degrade over weeks.[28][29][30][31]Degradation is primarily through the loss of ionic crosslinks.
Collagen Scaffold ~80% weight loss over 8 weeks in the presence of collagenase.[32][33][34][35][36]Degradation is enzyme-mediated and can be controlled by crosslinking.
PLGA Nanoparticles Degradation over weeks to months.Degradation rate is controlled by the lactide-to-glycolide ratio and polymer molecular weight.

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key performance assays are provided below.

Cell Viability Assessment: Live/Dead Assay

This protocol outlines the procedure for determining the viability of cells encapsulated within hydrogel scaffolds.

Materials:

  • Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • Hydrogel scaffolds with encapsulated cells

  • Confocal or fluorescence microscope

Procedure:

  • Prepare a working solution of the Live/Dead reagents by diluting Calcein AM and Ethidium homodimer-1 in PBS to final concentrations of 2 µM and 4 µM, respectively.[37] Protect the solution from light.

  • Wash the cell-laden hydrogel scaffolds twice with sterile PBS to remove any residual culture medium.

  • Immerse the scaffolds in the Live/Dead working solution and incubate for 30-45 minutes at room temperature, protected from light.[37]

  • After incubation, carefully remove the staining solution and wash the scaffolds twice with PBS.

  • Immediately visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), while dead cells will fluoresce red (Ethidium homodimer-1).

  • Capture images from multiple random fields of view for each scaffold.

  • Quantify cell viability by counting the number of live and dead cells using image analysis software (e.g., ImageJ). The percentage of viable cells is calculated as: (Number of live cells / Total number of cells) x 100.

In Vitro Drug Release Assay

This protocol describes a standard method for quantifying the release of a therapeutic agent from a biomaterial scaffold over time.

Materials:

  • Drug-loaded biomaterial scaffolds

  • Release medium (e.g., PBS at pH 7.4)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Syringes and filters (if necessary)

Procedure:

  • Place a known amount of the drug-loaded biomaterial scaffold into a vial or tube.

  • Add a defined volume of the release medium to the vial, ensuring the scaffold is fully submerged. The volume should be sufficient to maintain sink conditions (i.e., the concentration of the drug in the release medium should not exceed 10-30% of its saturation solubility).

  • Place the vials in a shaking incubator or water bath set to a physiological temperature (e.g., 37°C).

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours, and so on), withdraw a small aliquot of the release medium.

  • Replenish the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.

  • Analyze the concentration of the drug in the collected aliquots using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Calculate the cumulative percentage of drug released at each time point using the following formula: Cumulative % Release = [(Concentration at time t * Volume of release medium) + Sum of drug in previous aliquots] / (Initial drug loading in the scaffold) * 100.

Mechanical Testing: Unconfined Compression

This protocol details the procedure for determining the compressive modulus of hydrogel scaffolds.

Materials:

  • Cylindrical hydrogel scaffolds of known dimensions (diameter and height)

  • Mechanical testing system equipped with a compression platen and a load cell

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Equilibrate the hydrogel scaffolds in PBS at 37°C for at least 24 hours prior to testing.

  • Measure the exact diameter and height of the hydrated scaffold.

  • Place the scaffold on the lower platen of the mechanical testing system. Ensure the scaffold is centered.

  • Lower the upper platen until it just makes contact with the surface of the scaffold.

  • Apply a compressive strain at a constant rate (e.g., 10% of the scaffold height per minute) up to a defined maximum strain (e.g., 20%).

  • Record the resulting force and displacement data throughout the compression.

  • Convert the force-displacement data to a stress-strain curve. Stress (σ) is calculated as Force / Cross-sectional area, and Strain (ε) is calculated as Change in height / Initial height.

  • The compressive modulus (Young's Modulus, E) is determined from the initial linear region of the stress-strain curve (typically between 5% and 15% strain).

Visualizing Biological Interactions and Experimental Processes

To further aid in the understanding of the complex biological and experimental processes involved, the following diagrams have been generated using Graphviz.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TBRII TGF-β Receptor II TGFb->TBRII 1. Binding TBRI TGF-β Receptor I TBRII->TBRI 2. Phosphorylation SMAD23 SMAD2/3 TBRI->SMAD23 3. Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (e.g., Collagen, Fibronectin) SMAD_complex->Transcription 5. Nuclear Translocation & Gene Regulation

Caption: TGF-β signaling pathway in tissue regeneration.

experimental_workflow cluster_fabrication Biomaterial Fabrication cluster_characterization Performance Assessment cluster_analysis Data Analysis start Polymer Solution + Drug/Cells fab Hydrogel Formation (e.g., Thermal Gelation) start->fab mech Mechanical Testing fab->mech release Drug Release Assay fab->release viability Cell Viability Assay fab->viability degradation Degradation Study fab->degradation data Quantitative Data (Modulus, Release Profile, etc.) mech->data release->data viability->data degradation->data

Caption: Experimental workflow for biomaterial characterization.

Conclusion

The selection of a biomaterial for drug delivery or tissue engineering is a critical decision that significantly impacts the efficacy of the therapeutic strategy. This compound thermosensitive hydrogels present a compelling option due to their injectable nature and tunable properties. However, a thorough evaluation of their performance against established biomaterials such as alginate hydrogels, collagen scaffolds, and PLGA nanoparticles reveals that the optimal choice is application-dependent. This guide provides the necessary quantitative data and experimental context to empower researchers to select the most appropriate biomaterial to advance their scientific and therapeutic goals.

References

Cross-Validation of TS-021 Research Findings: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of type 2 diabetes, the emergence of novel therapeutic agents necessitates a thorough evaluation of their preclinical efficacy and mechanism of action. This guide provides a comprehensive comparison of the dipeptidyl peptidase-4 (DPP-4) inhibitor TS-021 with other established alternatives, supported by key experimental data. The information is presented to facilitate an objective assessment of this compound's potential in drug development.

Comparative Efficacy of this compound

This compound is a selective and reversible inhibitor of DPP-4, an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, this compound increases the levels of active GLP-1, which in turn stimulates glucose-dependent insulin secretion, suppresses glucagon secretion, and improves overall glycemic control.

In Vitro DPP-4 Inhibition

Preclinical studies have demonstrated the high potency and selectivity of this compound for DPP-4.

CompoundTargetIC50 (nM)Selectivity vs. DPP-8Selectivity vs. DPP-9
This compound Human Plasma DPP-45.34>600-fold>1200-fold
SitagliptinRecombinant Human DPP-419>2600-fold>400-fold
VildagliptinRecombinant Human DPP-462>200-fold>30-fold
SaxagliptinRecombinant Human DPP-40.6>400-fold>80-fold
LinagliptinRecombinant Human DPP-41>10000-fold>40000-fold

Data for competitor compounds are compiled from various sources for comparative purposes.

In Vivo Efficacy in a Type 2 Diabetes Mouse Model

In a well-established mouse model of type 2 diabetes (high-fat diet and streptozotocin-induced), this compound demonstrated significant improvements in glycemic control, both as a monotherapy and in combination with metformin.

Treatment GroupChange in Glycosylated Hemoglobin (HbA1c)Insulin-Positive Area in Pancreatic Islets
Vehicle (Control)-32.3%
This compound (monotherapy)Significantly lowered35.3%
Metformin (monotherapy)Significantly lowered30.6%
This compound + Metformin Significantly lowered 51.1%

These findings suggest a synergistic effect between this compound and metformin in improving beta-cell mass.[1]

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated.

cluster_0 GLP-1 Signaling Pathway cluster_1 Mechanism of this compound Ingestion Food Ingestion L_Cell Intestinal L-Cells Ingestion->L_Cell stimulates GLP1 Active GLP-1 L_Cell->GLP1 secretes DPP4 DPP-4 Enzyme GLP1->DPP4 degraded by Pancreas Pancreatic Beta-Cells GLP1->Pancreas binds to GLP-1R Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Insulin Insulin Secretion Pancreas->Insulin stimulates Glucose Blood Glucose Uptake Insulin->Glucose promotes TS021 This compound TS021->DPP4 inhibits

Caption: GLP-1 signaling pathway and the inhibitory action of this compound.

cluster_workflow In Vivo Efficacy Study Workflow Animal_Model Type 2 Diabetes Mouse Model (High-Fat Diet + Streptozotocin) Grouping Randomized into 4 Treatment Groups: - Vehicle (Control) - this compound - Metformin - this compound + Metformin Animal_Model->Grouping Treatment Chronic Oral Administration Grouping->Treatment OGTT Oral Glucose Tolerance Test (OGTT) Treatment->OGTT Measurements Measurement of: - Glycosylated Hemoglobin (HbA1c) - Plasma Insulin and GLP-1 levels Treatment->Measurements Histology Immunohistochemical Analysis of Pancreatic Islets Treatment->Histology Analysis Data Analysis and Comparison OGTT->Analysis Measurements->Analysis Histology->Analysis

Caption: Experimental workflow for the in vivo evaluation of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on standard laboratory practices and reflect the procedures likely employed in the original research.

DPP-4 Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting DPP-4 enzyme activity.

Materials:

  • Human plasma as a source of DPP-4

  • This compound and reference DPP-4 inhibitors (e.g., Sitagliptin)

  • DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of this compound and reference inhibitors in the assay buffer.

  • In a 96-well plate, add the diluted compounds to wells containing human plasma.

  • Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding to the enzyme.

  • Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

  • Monitor the fluorescence generated by the cleavage of the substrate at an excitation wavelength of 360 nm and an emission wavelength of 460 nm over time.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

Oral Glucose Tolerance Test (OGTT) in a Mouse Model of Type 2 Diabetes

Objective: To evaluate the in vivo effect of this compound on glucose tolerance in a diabetic mouse model.

Materials:

  • Type 2 diabetes mouse model (e.g., C57BL/6J mice on a high-fat diet and treated with a low dose of streptozotocin)

  • This compound, Metformin, and vehicle control solutions

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Acclimatize the diabetic mice and randomly assign them to treatment groups (vehicle, this compound, metformin, this compound + metformin).

  • Administer the respective treatments orally for a specified period (e.g., 4 weeks).

  • For the OGTT, fast the mice overnight (approximately 12-16 hours) with free access to water.

  • Record the baseline blood glucose level (t=0) from a tail snip.

  • Administer the glucose solution via oral gavage.

  • Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Plot the blood glucose concentrations over time for each treatment group.

  • Calculate the area under the curve (AUC) for glucose to quantify the overall glucose excursion.

Immunohistochemical Analysis of Pancreatic Islets

Objective: To assess the effect of this compound on the morphology and beta-cell area of pancreatic islets.

Materials:

  • Pancreas tissue samples from the treated and control mice

  • Formalin or other suitable fixative

  • Paraffin for embedding

  • Microtome

  • Primary antibodies (e.g., anti-insulin, anti-glucagon)

  • Secondary antibodies conjugated to a reporter enzyme (e.g., horseradish peroxidase)

  • Chromogenic substrate (e.g., DAB)

  • Hematoxylin for counterstaining

  • Microscope with a digital camera and image analysis software

Procedure:

  • Harvest the pancreata from the euthanized mice and fix them in 10% neutral buffered formalin.

  • Process the fixed tissues and embed them in paraffin.

  • Section the paraffin blocks at a thickness of 4-5 µm and mount the sections on glass slides.

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval to unmask the epitopes.

  • Block endogenous peroxidase activity and non-specific antibody binding.

  • Incubate the sections with the primary antibody against insulin overnight at 4°C.

  • Wash the sections and incubate with the appropriate HRP-conjugated secondary antibody.

  • Develop the color using a DAB substrate kit, resulting in a brown precipitate at the site of the antigen.

  • Counterstain the sections with hematoxylin to visualize the cell nuclei.

  • Dehydrate, clear, and mount the sections.

  • Capture images of multiple islets from each pancreas section under a microscope.

  • Use image analysis software to quantify the insulin-positive area relative to the total islet area.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.